VO-Ohpic trihydrate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C12H16N2O10V |
|---|---|
Peso molecular |
399.20 g/mol |
Nombre IUPAC |
bis(3-hydroxypyridine-2-carboxylic acid);oxovanadium;trihydrate |
InChI |
InChI=1S/2C6H5NO3.3H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;/h2*1-3,8H,(H,9,10);3*1H2;; |
Clave InChI |
RHVLCDIRYQMAQQ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO-Ohpic trihydrate is a potent and selective, reversible, non-competitive small-molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN).[1][2][3][4] By inhibiting PTEN's lipid phosphatase activity, this compound modulates downstream signaling pathways, primarily the PI3K/Akt/mTOR cascade, which are critical for cell growth, proliferation, survival, and metabolism.[5][6][7] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Introduction
Phosphatase and Tensin Homolog (PTEN) is a crucial tumor suppressor gene that is frequently mutated or deleted in a wide range of human cancers.[8] PTEN functions as a dual-specificity phosphatase, with its lipid phosphatase activity being the most critical for its tumor-suppressive functions.[2] It dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby acting as a direct antagonist of the phosphoinositide 3-kinase (PI3K) signaling pathway.[2] The dysregulation of the PI3K/Akt/mTOR pathway due to PTEN inactivation is a key driver of tumorigenesis.
This compound has emerged as a valuable research tool for studying the physiological and pathological roles of PTEN.[5][6] Its ability to specifically inhibit PTEN allows for the investigation of the consequences of PTEN inactivation in various cellular contexts. This technical guide will delve into the molecular interactions, cellular effects, and experimental validation of this compound's mechanism of action.
Molecular Mechanism of Action
This compound is a vanadium-based compound that acts as a potent inhibitor of PTEN.[9] It has been shown to engage in specific hydrogen bonding and hydrophobic interactions within the catalytic site of PTEN, which stabilizes the enzyme in an inactive conformation.[9] This disruption of the enzyme's catalytic activity prevents the dephosphorylation of PIP3.
The inhibition of PTEN by this compound is characterized as reversible and non-competitive.[2][3] This means that the inhibitor does not form a permanent covalent bond with the enzyme and that it can bind to both the free enzyme and the enzyme-substrate complex.[2]
The primary consequence of PTEN inhibition by this compound is the accumulation of cellular PIP3.[1][2] Elevated PIP3 levels lead to the recruitment and activation of downstream signaling proteins, most notably Akt (also known as Protein Kinase B).[2][5][7]
Signaling Pathways Modulated by this compound
The PI3K/Akt/mTOR Pathway
The most well-characterized signaling pathway affected by this compound is the PI3K/Akt/mTOR pathway. By inhibiting PTEN, this compound effectively activates this pathway, leading to a cascade of downstream events that promote cell growth, proliferation, and survival.[5][7]
Figure 1: PI3K/Akt/mTOR signaling pathway modulation by this compound.
Regulation of the ERK1/2 Pathway
Emerging evidence suggests that PTEN can also negatively regulate the extracellular signal-regulated kinase (ERK)1/2 pathway.[7][8] Treatment with this compound has been shown to induce a significant increase in the activation of the ERK1/2 pathway in certain cell types.[7][8]
Figure 2: Postulated regulation of the ERK1/2 pathway by this compound.
Activation of the Nrf-2 Signaling Pathway
Recent studies have indicated that this compound can protect against oxidative stress-induced apoptosis by activating the Nrf-2 signaling pathway.[3] This suggests a broader role for this PTEN inhibitor in cellular protection and homeostasis.
Figure 3: Activation of Nrf-2 signaling by this compound.
Quantitative Data
The potency of this compound as a PTEN inhibitor has been quantified in several studies. The following table summarizes the key inhibitory parameters.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 35 nM | Recombinant PTEN, PIP3-based assay | [5][6] |
| IC50 | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [2][10] |
| Kic (competitive) | 27 ± 6 nM | Recombinant PTEN, OMFP-based assay | [2][10] |
| Kiu (uncompetitive) | 45 ± 11 nM | Recombinant PTEN, OMFP-based assay | [2][10] |
Experimental Protocols
In Vitro PTEN Inhibition Assay (OMFP-based)
This protocol describes a common method for measuring the inhibitory activity of this compound on PTEN using the artificial phosphatase substrate 3-O-methylfluorescein phosphate (B84403) (OMFP).[2]
Materials:
-
Recombinant human PTEN protein
-
This compound
-
3-O-methylfluorescein phosphate (OMFP)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution in assay buffer to the desired concentrations.
-
In a 96-well plate, add a fixed amount of recombinant PTEN to each well.
-
Add the various concentrations of this compound to the wells containing PTEN and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding OMFP to each well.
-
Measure the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths appropriate for 3-O-methylfluorescein).
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
Figure 4: Experimental workflow for the in vitro OMFP-based PTEN inhibition assay.
Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[7][10]
Materials:
-
Cell line of interest (e.g., Hep3B)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-PTEN, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PTEN. Its mechanism of action, centered on the inhibition of PTEN's lipid phosphatase activity, leads to the activation of the PI3K/Akt/mTOR signaling pathway and influences other cellular processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers utilizing this compound to investigate the multifaceted roles of PTEN in health and disease. Further research into the broader effects of this compound, such as its impact on the ERK1/2 and Nrf-2 pathways, will continue to enhance our understanding of PTEN biology and its potential as a therapeutic target.
References
- 1. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. scbt.com [scbt.com]
- 10. medchemexpress.com [medchemexpress.com]
A Technical Guide to VO-Ohpic Trihydrate: A Potent, Reversible, and Noncompetitive PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VO-Ohpic trihydrate, a vanadium-based small molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to PTEN
Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor gene frequently mutated or deleted in a wide range of human cancers, including glioblastoma, endometrial, and prostate cancer.[1] The PTEN protein primarily functions as a lipid phosphatase, specifically dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) at the 3' position of the inositol (B14025) ring to produce phosphatidylinositol-4,5-bisphosphate (PIP2).[1][2] This action directly counteracts the activity of phosphoinositide 3-kinases (PI3Ks), thereby negatively regulating the PI3K/Akt/mTOR signaling pathway.[3] This pathway is crucial for numerous cellular processes, including cell growth, proliferation, survival, and migration.[3][4] Inactivation of PTEN leads to the accumulation of PIP3, resulting in constitutive activation of the Akt pathway and subsequent downstream signaling, which promotes tumorigenesis.[1][3]
This compound: A Potent PTEN Inhibitor
This compound has emerged as a potent and specific small-molecule inhibitor of PTEN's enzymatic activity.[2][5] Its ability to modulate the PI3K/Akt pathway has made it a valuable tool for studying PTEN function and a potential therapeutic agent.
Mechanism of Action
This compound functions as a reversible and noncompetitive inhibitor of PTEN.[2][6] This mode of inhibition means that it does not compete with the substrate (PIP3) for binding to the active site. Instead, it binds to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency.[2] Studies have shown that VO-Ohpic affects both the K_m and V_max of PTEN's enzymatic reaction.[2][6] The inhibitor binds with similar affinity to both the free enzyme and the enzyme-substrate complex.[2] This inhibition of PTEN's phosphatase activity leads to an increase in cellular PIP3 levels, which in turn activates downstream signaling molecules such as Akt and FoxO3a.[5]
Quantitative Data
The following tables summarize the key quantitative data for this compound's interaction with PTEN.
| Parameter | Value | Assay Conditions | Reference |
| IC_50 | 35 ± 2 nM | PIP3-based assay | [7] |
| IC_50 | 46 ± 10 nM | OMFP-based assay | [2][7] |
| K_ic (Inhibitor binding to free enzyme) | 27 ± 6 nM | OMFP-based assay | [2][6] |
| K_iu (Initor binding to enzyme-substrate complex) | 45 ± 11 nM | OMFP-based assay | [2][6] |
Table 1: In Vitro Inhibition of PTEN by this compound
| Cell Line | PTEN Expression | Effect of this compound | Reference |
| Hep3B | Low | Inhibition of cell viability, proliferation, and colony formation; induction of senescence | [5][8] |
| PLC/PRF/5 | High | Lesser inhibition of cell viability, proliferation, and colony formation compared to Hep3B | [5][8] |
| SNU475 | Negative | No effect on cell viability, proliferation, or colony formation | [5][8] |
| NIH 3T3 / L1 Fibroblasts | N/A | Dose-dependent increase in Akt phosphorylation (Ser473 and Thr308) | [9] |
Table 2: Cellular Effects of this compound on Hepatocellular Carcinoma (HCC) Cell Lines
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of this compound.
In Vitro PTEN Inhibition Assay (OMFP-based)
This assay measures the enzymatic activity of recombinant PTEN using the artificial substrate 3-O-methylfluorescein phosphate (B84403) (OMFP).
-
Reagents:
-
Recombinant PTEN protein
-
This compound (dissolved in DMSO)
-
OMFP substrate
-
Assay buffer
-
-
Procedure:
-
Pre-incubate recombinant PTEN with varying concentrations of this compound in assay buffer for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the OMFP substrate.
-
Measure the fluorescence generated by the dephosphorylation of OMFP over time.
-
Correct for background fluorescence from VO-Ohpic in the assay buffer.
-
Calculate the rate of reaction and determine the IC_50 value by fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay (MTS Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents:
-
Human HCC cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
-
Procedure:
-
Seed 3 x 10^3 cells per well in a 96-well plate and incubate overnight.
-
Replace the medium with fresh complete medium containing various concentrations of this compound.
-
Incubate the cells for the desired time period (e.g., 120 hours).
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Express the results as a percentage of control (vehicle-treated) cells.[8]
-
Cell Proliferation Assay (BrdU Incorporation)
This immunoassay measures the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA, which is a direct measure of cell proliferation.
-
Reagents:
-
Human HCC cell lines
-
Complete cell culture medium
-
This compound
-
BrdU labeling reagent
-
BrdU detection antibody and substrate
-
-
Procedure:
-
Culture 3 x 10^3 cells per well in a 96-well plate with varying concentrations of this compound for 72 hours.[5]
-
Add BrdU to the culture medium 24 hours before the end of the treatment period.[5]
-
Fix the cells and perform the immunoassay according to the manufacturer's protocol to detect BrdU incorporation.
-
Measure the colorimetric signal.
-
Express the results as the percentage inhibition of BrdU incorporation compared to the control.[5]
-
Western Blot Analysis for Signaling Pathway Activation
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with this compound.
-
Reagents:
-
Human HCC cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-p-ERK1/2, anti-β-actin)
-
Secondary antibodies conjugated to a detection molecule (e.g., HRP)
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to a loading control (e.g., β-actin).[8]
-
Visualizations
Signaling Pathway Diagram
Caption: PTEN signaling pathway and inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for evaluating PTEN inhibitors like this compound.
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of PTEN. Its reversible and noncompetitive mechanism of action, coupled with its demonstrated cellular and in vivo effects, makes it an invaluable tool for investigating the intricacies of the PI3K/Akt/mTOR signaling pathway. This technical guide provides a foundational understanding for researchers and drug development professionals interested in leveraging this compound for basic research or as a starting point for the development of novel therapeutics targeting PTEN-deficient cancers.
References
- 1. PTEN (gene) - Wikipedia [en.wikipedia.org]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTEN Tumor-Suppressor: The Dam of Stemness in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTEN function, the long and the short of it - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. apexbt.com [apexbt.com]
An In-depth Technical Guide to VO-Ohpic Trihydrate: A Potent PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document details its chemical properties, mechanism of action, experimental protocols, and its role in the critical PTEN/PI3K/Akt/mTOR signaling pathway.
Core Compound Details
This compound is a vanadium-based coordination complex that has garnered significant interest in biomedical research for its ability to specifically inhibit PTEN's lipid phosphatase activity. This inhibition leads to the activation of downstream signaling pathways crucial for cell growth, proliferation, and survival.
Chemical Formula and Molecular Weight
There are slight variations in the reported chemical formula for this compound, primarily in the representation of the hydrate (B1144303) and protonation state. The most chemically accurate representation is C₁₂H₉N₂O₈V·H[3H₂O] . This formula reflects the core vanadium complex with one additional proton and three molecules of water of hydration. For practical purposes, the formula is also commonly written as C₁₂H₁₀N₂O₈V·3H₂O or C₁₂H₁₆N₂O₁₁V. Regardless of the notation, the molecular weight is consistently reported as approximately 415.20 g/mol .[1][2][3][4][5][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with this compound.
| Parameter | Value | References |
| Molecular Weight | 415.20 g/mol | [1][2][3] |
| IC₅₀ (PTEN) | 35 - 46 nM | [1] |
| Kic (inhibition constant, competitive) | 27 ± 6 nM | [1] |
| Kiu (inhibition constant, uncompetitive) | 45 ± 11 nM | [1] |
Mechanism of Action: The PTEN/PI3K/Akt/mTOR Signaling Pathway
This compound exerts its biological effects by inhibiting PTEN, a critical negative regulator of the PI3K/Akt/mTOR signaling pathway. This pathway is fundamental in regulating cell cycle progression, proliferation, survival, and metabolism.
Under normal physiological conditions, PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) to phosphatidylinositol (4,5)-bisphosphate (PIP₂). This action antagonizes the activity of phosphoinositide 3-kinase (PI3K). By inhibiting PTEN, this compound leads to an accumulation of cellular PIP₃. This, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including the mammalian target of rapamycin (B549165) (mTOR), which ultimately promotes protein synthesis and cell growth.
Caption: The PTEN/PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, synthesized from published research.
In Vitro PTEN Inhibition Assay (Malachite Green Assay)
This protocol is designed to measure the enzymatic activity of PTEN and the inhibitory effect of this compound by quantifying the release of inorganic phosphate (B84403) from a substrate like PIP₃.
Materials:
-
Recombinant human PTEN enzyme
-
This compound
-
PIP₃ (phosphatidylinositol (3,4,5)-trisphosphate)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 2 mM DTT
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in the assay buffer to achieve the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant PTEN enzyme in the assay buffer to the working concentration. Prepare the PIP₃ substrate solution in the assay buffer.
-
Inhibition Reaction:
-
In a 96-well plate, add the desired volume of the diluted this compound or vehicle control (DMSO).
-
Add the diluted PTEN enzyme to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PIP₃ substrate to each well.
-
Incubate the plate at 37°C for 20-30 minutes.
-
-
Detection:
-
Stop the reaction by adding the Malachite Green reagent to each well. This reagent will form a colored complex with the free phosphate released by PTEN activity.
-
Allow the color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of PTEN inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro PTEN inhibition assay using this compound.
In Vivo Experimental Protocol (Murine Model)
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model, for example, in studies of ischemia-reperfusion injury or cancer xenografts.
Materials:
-
This compound
-
Vehicle solution (e.g., saline, DMSO/PEG/Tween 80 formulation)
-
Experimental mice (e.g., C57BL/6 or immunodeficient mice for xenografts)
-
Standard animal handling and surgical equipment
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Compound Formulation: Prepare a sterile, injectable formulation of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice. A common dosage for in vivo studies is in the range of 10 µg/kg to 10 mg/kg.
-
Administration: Administer this compound or the vehicle control to the mice via the desired route, most commonly intraperitoneal (i.p.) injection. The timing of administration will depend on the experimental design (e.g., 30 minutes prior to inducing ischemia).
-
Experimental Model Induction:
-
Ischemia-Reperfusion: Induce ischemia for a defined period (e.g., 30 minutes) followed by reperfusion.
-
Xenograft Model: Subcutaneously implant tumor cells into the flank of the mice. Once tumors are established, begin treatment with this compound.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals regularly for any signs of toxicity or changes in behavior.
-
For ischemia-reperfusion studies, endpoints may include infarct size measurement, cardiac function assessment, or molecular analysis of tissue samples.
-
For xenograft studies, measure tumor volume regularly. At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., Western blotting for p-Akt levels).
-
-
Data Analysis: Statistically analyze the differences in the measured endpoints between the this compound-treated group and the vehicle control group.
Caption: General workflow for in vivo experiments with this compound in mice.
Conclusion
This compound is a valuable research tool for investigating the roles of the PTEN/PI3K/Akt/mTOR signaling pathway in various physiological and pathological processes. Its high potency and selectivity make it a powerful agent for modulating this critical cellular pathway. The experimental protocols provided herein offer a foundation for researchers to design and execute robust studies to further elucidate the therapeutic potential of PTEN inhibition. As with any experimental compound, appropriate safety precautions and ethical considerations are paramount in its handling and use.
References
- 1. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 2. The molecular genetics of PI3K/PTEN/AKT/mTOR pathway in the malformations of cortical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. VO-OHpic (hydrate) - Cayman Chemical [bioscience.co.uk]
The Phosphatase and Tensin Homolog (PTEN) Inhibitor VO-Ohpic Trihydrate: A Technical Guide to its Effects on Akt Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of VO-Ohpic trihydrate, a potent vanadium-based inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN), on the phosphorylation and activation of the serine/threonine kinase Akt. By directly inhibiting PTEN, this compound modulates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, growth, and metabolism. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular interactions and workflows. The information presented is intended to support researchers and drug development professionals in their investigation and potential application of PTEN inhibitors.
Introduction
The PI3K/Akt signaling pathway is a central node in cellular regulation, and its dysregulation is a hallmark of numerous diseases, including cancer and diabetes.[1] A key negative regulator of this pathway is the tumor suppressor PTEN, a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] The inhibition of PTEN presents a therapeutic strategy to enhance Akt signaling, which can be beneficial in certain contexts, such as promoting cell survival or overcoming insulin (B600854) resistance.[3][4]
This compound has emerged as a potent and specific small-molecule inhibitor of PTEN.[5][6] This vanadium-based compound has been demonstrated to effectively increase the phosphorylation of Akt at its key activation sites, Threonine 308 (Thr308) and Serine 473 (Ser473), leading to the activation of its downstream signaling cascade.[6] This guide will explore the quantitative effects of this compound on Akt phosphorylation, provide detailed protocols for relevant experimental assays, and illustrate the associated signaling pathways and workflows.
Mechanism of Action: PTEN Inhibition and Akt Activation
This compound exerts its biological effects through the direct inhibition of PTEN's lipid phosphatase activity.[2] PTEN functions to dephosphorylate PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby antagonizing the action of PI3K.[2] By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3.[2] This increase in PIP3 facilitates the recruitment of Akt to the plasma membrane, where it is subsequently phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) at Thr308 and by the mammalian target of rapamycin (B549165) complex 2 (mTORC2) at Ser473.[1][7] This dual phosphorylation event is critical for the full activation of Akt and the subsequent phosphorylation of its numerous downstream targets.[1]
Quantitative Data on this compound Activity
The potency of this compound as a PTEN inhibitor and its subsequent effect on Akt phosphorylation have been quantified in various studies. The following tables summarize the key findings.
Table 1: In Vitro PTEN Inhibition by this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 | 35 nM | Recombinant PTEN, PIP3-based assay | [5][6][8] |
| IC50 | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [2][9] |
| Kic | 27 ± 6 nM | Noncompetitive inhibition | [2][9] |
| Kiu | 45 ± 11 nM | Noncompetitive inhibition | [2][9] |
Table 2: Cellular Effects of this compound on Akt Phosphorylation
| Cell Line | Concentration | Effect on Akt Phosphorylation | Reference |
| Hep3B | Dose-dependent | Increase in p-Akt (Ser473) | [10] |
| NIH 3T3 | Dose-dependent (saturation at 75 nM) | Increase in p-Akt (Ser473 & Thr308) | [6] |
| L1 Fibroblasts | Dose-dependent (saturation at 75 nM) | Increase in p-Akt (Ser473 & Thr308) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on Akt phosphorylation.
Western Blot Analysis of Akt Phosphorylation
This protocol describes the detection of phosphorylated Akt (p-Akt) and total Akt in cell lysates following treatment with this compound.
Materials:
-
Cell line of interest (e.g., Hep3B, NIH 3T3)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, 10 µg/mL leupeptin, 10 µg/mL aprotinin)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-polyacrylamide gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-total Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for the desired time. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize p-Akt levels to total Akt and a loading control like β-actin.
In Vitro PTEN Inhibition Assay (OMFP-based)
This protocol describes a fluorometric assay to measure the inhibition of recombinant PTEN by this compound using the artificial substrate 3-O-methylfluorescein phosphate (B84403) (OMFP).
Materials:
-
Recombinant PTEN enzyme
-
OMFP substrate
-
This compound
-
Assay buffer (e.g., 100 mM Tris pH 7.4, 2 mM DTT)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Preparation: Prepare serial dilutions of this compound.
-
Pre-incubation: In a 96-well plate, add recombinant PTEN and varying concentrations of this compound to the assay buffer. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add OMFP substrate to each well to start the reaction.
-
Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader.
-
Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a valuable research tool for studying the PI3K/Akt signaling pathway due to its potent and specific inhibition of PTEN. The resulting increase in Akt phosphorylation has significant implications for cellular processes and presents potential therapeutic avenues. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the biological roles of PTEN and the therapeutic potential of its inhibitors. The provided visualizations of the signaling pathway and experimental workflows serve to clarify the complex molecular interactions and experimental procedures involved in studying the effects of this compound on Akt phosphorylation.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardioprotection by vanadium compounds targeting Akt-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Targets of PTEN Inhibited by VO-Ohpic Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatase and tensin homolog (PTEN) is a critical tumor suppressor protein that plays a pivotal role in regulating cellular growth, proliferation, and survival.[1] It primarily functions as a lipid phosphatase, dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) to phosphatidylinositol-4,5-bisphosphate (PIP2).[2][3] This action antagonizes the PI3K/Akt signaling pathway, a central node in cell signaling that is frequently hyperactivated in cancer.[1][4] Consequently, PTEN is a key therapeutic target, and its inhibition can modulate downstream signaling cascades.
VO-Ohpic trihydrate is a potent, vanadium-based small-molecule inhibitor of PTEN.[5] It acts as a noncompetitive inhibitor, affecting both the Km and Vmax of PTEN's enzymatic activity.[6] This technical guide provides an in-depth overview of the downstream targets of PTEN that are affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Core Signaling Pathway Affected by this compound
The primary consequence of PTEN inhibition by this compound is the hyperactivation of the PI3K/Akt/mTOR signaling pathway. By preventing the dephosphorylation of PIP3, this compound leads to an accumulation of this second messenger at the plasma membrane. This, in turn, recruits and activates Akt (also known as protein kinase B). Activated Akt then phosphorylates a plethora of downstream substrates, including the mammalian target of rapamycin (B549165) (mTOR), leading to the promotion of cell growth, proliferation, and survival.[2][7] Additionally, evidence suggests that PTEN inhibition by this compound can also lead to the activation of the ERK1/2 pathway.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory effect of this compound on PTEN and its downstream consequences on signaling pathways.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (PTEN) | 46 ± 10 nM | Recombinant PTEN with OMFP substrate | [5][6] |
| IC50 (PTEN) | 35 ± 2 nM | PIP3-based assay | [5] |
| Kic (inhibition constant, competitive) | 27 ± 6 nM | Recombinant PTEN with OMFP substrate | [5][6] |
| Kiu (inhibition constant, uncompetitive) | 45 ± 11 nM | Recombinant PTEN with OMFP substrate | [5][6] |
Table 1: In vitro inhibitory constants of this compound against PTEN.
| Cell Line | Treatment | p-Akt (Ser473) Fold Change | p-mTOR Fold Change | p-ERK1/2 Fold Change | Reference |
| Hep3B (low PTEN expression) | 1 µM VO-Ohpic | 2.5 | 1.8 | 1.5 | [8] |
| Hep3B (low PTEN expression) | 5 µM VO-Ohpic | 3.2 | 2.1 | 2.0 | [8] |
| PLC/PRF/5 (high PTEN expression) | 1 µM VO-Ohpic | No detectable change | No detectable change | 1.3 | [8] |
| PLC/PRF/5 (high PTEN expression) | 5 µM VO-Ohpic | No detectable change | No detectable change | 1.6 | [8] |
Table 2: Dose-dependent effect of this compound on the phosphorylation of downstream targets in hepatocellular carcinoma (HCC) cell lines. Fold change is relative to vehicle-treated control cells.[8]
Key Experimental Protocols
PTEN Phosphatase Activity Assay with PIP3 Substrate
This assay measures the enzymatic activity of PTEN by quantifying the release of inorganic phosphate (B84403) from its physiological substrate, PIP3.
Materials:
-
Recombinant PTEN enzyme
-
This compound
-
PIP3, diC16 sodium salt (1 mM stock)
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT
-
Color Reagent: 5 mM malachite green, 17 mM ammonium (B1175870) heptamolybdate, 77 mM bismuth citrate, and 1.7 M HCl
-
30°C incubator
-
Spectrophotometer capable of reading absorbance at 650 nm
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, combine the recombinant PTEN enzyme with either the vehicle control or the desired concentration of this compound.
-
Initiate the reaction by adding the PIP3 substrate. The final reaction volume should be consistent across all samples.
-
Incubate the reaction mixture at 30°C for 20 minutes.
-
Stop the reaction by adding 2.25 volumes of the color reagent.
-
Allow the color to develop for 10 minutes at room temperature.
-
Measure the absorbance at 650 nm using a spectrophotometer.
-
The amount of phosphate released is proportional to the absorbance, and the inhibitory effect of this compound can be calculated relative to the control.[6]
Western Blot Analysis of Downstream Target Phosphorylation
This protocol is a representative method for assessing the phosphorylation status of Akt, mTOR, and ERK1/2 in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for p-Akt (Ser473), Akt, p-mTOR, mTOR, p-ERK1/2, ERK1/2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.[8]
Visualizations
Caption: PTEN signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing PTEN inhibitor efficacy.
Conclusion
This compound is a well-characterized and potent inhibitor of PTEN. Its mechanism of action leads to the predictable activation of the PI3K/Akt/mTOR signaling cascade and the ERK1/2 pathway. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to investigate the effects of PTEN inhibition in various cellular contexts. The presented diagrams visually summarize the core signaling events and a logical experimental approach, facilitating a deeper understanding of the cellular consequences of targeting PTEN with this compound. Further research into the broader spectrum of downstream targets and the long-term cellular effects of this inhibitor will continue to be of high value in the fields of cancer biology and therapeutic development.
References
- 1. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTEN Inhibits Cell Proliferation, Promotes Cell Apoptosis, and Induces Cell Cycle Arrest via Downregulating the PI3K/AKT/hTERT Pathway in Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK1/2 Phosphorylation Predicts Survival in Recurrent Glioblastoma Following Intracerebral and Adjuvant PD-1/CTLA-4 Immunotherapy: A REMARK-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN/AKT/mTOR signaling mediates anticancer effects of epigallocatechin-3-gallate in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of VO(Ohpic) Trihydrate: A Potent PTEN Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of VO(Ohpic) trihydrate, a potent and selective inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). This document details the experimental protocols for its synthesis and its evaluation as a PTEN inhibitor, presents key quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a core resource for researchers in oncology, metabolic diseases, and drug discovery who are interested in the therapeutic potential of PTEN inhibition.
Introduction: The Significance of PTEN Inhibition
The Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor protein that acts as a negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PTEN dampens downstream signaling that promotes cell growth, proliferation, and survival. The loss or inactivation of PTEN is a frequent event in a wide range of human cancers, leading to the hyperactivation of the PI3K/Akt pathway and contributing to tumorigenesis. Consequently, the development of small molecule inhibitors of PTEN has emerged as a promising therapeutic strategy for various cancers and other diseases characterized by aberrant PI3K/Akt signaling.
VO(Ohpic) trihydrate has been identified as a highly potent and selective small-molecule inhibitor of PTEN.[1][2] Its discovery has provided a valuable chemical tool to probe the function of PTEN and explore the therapeutic consequences of its inhibition.
Discovery of VO(Ohpic) Trihydrate as a PTEN Inhibitor
VO(Ohpic) trihydrate, a vanadyl complex with 3-hydroxypicolinic acid (Ohpic), was identified through a targeted screening approach aimed at discovering novel inhibitors of PTEN. The design strategy focused on exploiting the unique structural features of the PTEN active site.[2]
Synthesis of VO(Ohpic) Trihydrate
The synthesis of VO(Ohpic) trihydrate, also referred to as [V(=O)(H2O)(OHpic)2], follows a previously reported procedure.[1]
Experimental Protocol: Synthesis of VO(Ohpic) Trihydrate
Materials:
-
Vanadyl sulfate (B86663) (VOSO4)
-
3-Hydroxypicolinic acid (H2Ohpic)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Water
Procedure:
-
An aqueous solution of 3-hydroxypicolinic acid is prepared.
-
An equimolar amount of an aqueous solution of vanadyl sulfate is added to the 3-hydroxypicolinic acid solution.
-
The pH of the resulting mixture is adjusted to approximately 7.0 by the dropwise addition of an aqueous sodium hydroxide solution.
-
The solution is stirred at room temperature.
-
The resulting precipitate, VO(Ohpic) trihydrate, is collected by filtration, washed with water, and dried.
Characterization and In Vitro Efficacy
VO(Ohpic) trihydrate has been extensively characterized as a potent and selective inhibitor of PTEN's lipid phosphatase activity.
Quantitative Data: In Vitro Inhibition of PTEN
| Parameter | Value | Substrate | Reference |
| IC50 | 35 ± 2 nM | PIP3 | [2] |
| IC50 | 46 ± 10 nM | OMFP | [3] |
| Kic (competitive inhibition constant) | 27 ± 6 nM | OMFP | [1] |
| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | OMFP | [1] |
Selectivity Profile
VO(Ohpic) trihydrate exhibits high selectivity for PTEN over other phosphatases.[2]
| Phosphatase | IC50 |
| PTPβ | > 10 µM |
| Myotubularin | > 10 µM |
| SopB | High nanomolar range |
| Sac1 | > 10 µM |
Experimental Protocol: In Vitro PTEN Inhibition Assay (OMFP Substrate)
This protocol is adapted from Mak et al. (2010).[1]
Materials:
-
Recombinant human PTEN enzyme
-
VO(Ohpic) trihydrate
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, and 0.01% Triton X-100
-
3-O-methylfluorescein phosphate (B84403) (OMFP) substrate
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Recombinant PTEN is incubated with varying concentrations of VO(Ohpic) trihydrate in the assay buffer for 10 minutes at room temperature in a 96-well plate.
-
The phosphatase reaction is initiated by the addition of the OMFP substrate.
-
The increase in fluorescence resulting from the dephosphorylation of OMFP is monitored over time using a fluorescence plate reader.
-
The initial reaction rates are determined from the linear portion of the fluorescence curves.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Protocol: In Vitro PTEN Inhibition Assay (PIP3 Substrate)
This protocol is adapted from Rosivatz et al. (2006).[2]
Materials:
-
Recombinant human PTEN enzyme
-
VO(Ohpic) trihydrate
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT
-
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate
-
Malachite Green reagent for phosphate detection
Procedure:
-
Recombinant PTEN is pre-incubated with various concentrations of VO(Ohpic) trihydrate in the assay buffer for 10 minutes at room temperature.
-
The phosphatase reaction is initiated by the addition of the PIP3 substrate.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the amount of inorganic phosphate released is quantified using the Malachite Green assay.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular and In Vivo Effects
The inhibition of PTEN by VO(Ohpic) trihydrate leads to the activation of the downstream PI3K/Akt signaling pathway, resulting in various cellular and in vivo effects.
Signaling Pathway
VO(Ohpic) trihydrate inhibits PTEN, leading to an accumulation of PIP3 at the plasma membrane. This recruits and activates Akt (also known as Protein Kinase B), which in turn phosphorylates a multitude of downstream targets to promote cell survival, growth, and proliferation.
References
The Role of VO-Ohpic Trihydrate in Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO-Ohpic trihydrate has emerged as a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). Its ability to modulate the critical PI3K/Akt signaling pathway has positioned it as a valuable tool in biomedical research and a potential therapeutic agent in various disease contexts, including cancer and metabolic disorders. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key cellular signaling pathways, and detailed experimental protocols for its characterization and application.
Introduction
Phosphatase and Tensin Homolog (PTEN) is a dual-specificity phosphatase that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby acting as a direct antagonist to the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] Dysregulation of PTEN is implicated in a multitude of human diseases, making it a significant target for therapeutic intervention.[1][3] this compound is a vanadium-based compound that has been identified as a potent, selective, and reversible inhibitor of PTEN's lipid phosphatase activity.[1] This guide will explore the molecular interactions and cellular consequences of PTEN inhibition by this compound.
Mechanism of Action
This compound exerts its inhibitory effect on PTEN through a noncompetitive and reversible mechanism.[1] This mode of action distinguishes it from other phosphatase inhibitors and suggests that it does not directly compete with the substrate (PIP3) for binding to the active site.[1] Instead, it likely binds to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency.[4] The inhibition is characterized by a decrease in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km).[1]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data reported for this compound's inhibitory and cellular activities.
Table 1: In Vitro Inhibitory Activity of this compound against PTEN
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 35 nM | Recombinant PTEN, PIP3-based assay | [5] |
| IC50 | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [1][6] |
| Kic (competitive inhibition constant) | 27 ± 6 nM | Recombinant PTEN, OMFP-based assay | [1][6] |
| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | Recombinant PTEN, OMFP-based assay | [1][6] |
Table 2: Cellular and In Vivo Effects of this compound
| Effect | Cell Line / Model | Concentration / Dosage | Observed Result | Reference |
| Increased Akt Phosphorylation (Ser473 & Thr308) | NIH 3T3 and L1 fibroblasts | Saturation at 75 nM | Dose-dependent increase | [7] |
| Inhibition of Cell Viability | Hep3B (low PTEN) | 0-5 μM | Dose-dependent decrease | [3][5] |
| Inhibition of Cell Proliferation | Hep3B (low PTEN) | 0-5 μM | Dose-dependent decrease | [3][5] |
| Induction of Senescence | Hep3B (low PTEN) | 500 nM | Increased SA-β-Gal activity | [3] |
| Tumor Growth Inhibition | Nude mice with Hep3B xenografts | Not specified | Significant inhibition | [3][5] |
| Decreased Myocardial Infarct Size | C57BL6 mice | 10 μg/kg (i.p.) | 25±6% vs. 56±5% in control | [6][8] |
| Increased Glucose Uptake | Adipocytes | Not specified | Dramatically enhanced | [5][9] |
Impact on Cell Signaling Pathways
The primary consequence of PTEN inhibition by this compound is the hyperactivation of the PI3K/Akt signaling pathway. By preventing the dephosphorylation of PIP3, VO-Ohpic leads to the accumulation of this second messenger at the plasma membrane. This, in turn, recruits and activates downstream effectors such as Akt and phosphoinositide-dependent kinase 1 (PDK1).
Activated Akt then phosphorylates a wide array of downstream targets, influencing numerous cellular processes:
-
Cell Survival and Apoptosis: Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspases, and activates anti-apoptotic factors like Bcl-2.[10]
-
Cell Growth and Proliferation: A key downstream target of Akt is the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and protein synthesis.[3] Akt can also phosphorylate and inactivate transcription factors of the Forkhead box O (FoxO) family, which promote the expression of genes involved in cell cycle arrest and apoptosis.[5][9]
-
Metabolism: The PI3K/Akt pathway is a cornerstone of insulin (B600854) signaling.[2] Activation of this pathway by this compound can enhance glucose uptake and glycogen (B147801) synthesis.[5]
-
ERK Pathway Cross-talk: Some studies suggest that PTEN may also negatively regulate the extracellular signal-regulated kinase (ERK)1/2 pathway.[3] Inhibition of PTEN by VO-Ohpic has been shown to increase the phosphorylation of ERK1/2 in certain cell types.[3]
Visualizing the Signaling Cascade
The following diagram illustrates the central role of this compound in modulating the PTEN/PI3K/Akt signaling pathway.
Caption: this compound inhibits PTEN, leading to PIP3 accumulation and Akt activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro PTEN Inhibition Assay (OMFP-based)
This protocol is adapted from methods described for determining the IC50 of PTEN inhibitors.[1]
Materials:
-
Recombinant human PTEN enzyme
-
3-O-methylfluorescein phosphate (B84403) (OMFP) substrate
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT
-
This compound stock solution (e.g., 100 µM in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 525 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer containing 1% DMSO.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. Include a "no inhibitor" control (1% DMSO in Assay Buffer) and a "no enzyme" background control.
-
Add 130 µL of Assay Buffer to all wells.
-
Add 10 µL of recombinant PTEN enzyme solution to all wells except the "no enzyme" controls.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 50 µL of OMFP substrate solution (final concentration, e.g., 200 µM).
-
Immediately begin monitoring the increase in fluorescence at 30-second intervals for 20-30 minutes.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the background rate (from "no enzyme" wells) from all other rates.
-
Plot the percentage of inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of Akt Phosphorylation
This protocol outlines the steps to assess the effect of this compound on Akt activation in cultured cells.[3]
Materials:
-
Cell line of interest (e.g., Hep3B, NIH 3T3)
-
Complete cell culture medium
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for total Akt and β-actin to ensure equal loading.
-
Quantify band intensities using densitometry software.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.
Caption: A typical workflow for studying this compound's effects in vitro and in vivo.
Conclusion
This compound is a valuable chemical probe for studying the physiological and pathological roles of the PTEN/PI3K/Akt signaling pathway. Its potency, selectivity, and well-characterized mechanism of action make it an indispensable tool for researchers in cancer biology, metabolism, and neurobiology. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in a research setting and to provide a comprehensive understanding of its impact on cellular signaling. Further investigation into its therapeutic potential is warranted, particularly in PTEN-deficient or low-PTEN expressing cancers and in metabolic diseases characterized by insulin resistance.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Role of PTEN in Insulin Signaling and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 10. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Vanadium Core of VO-Ohpic Trihydrate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the vanadium component of VO-Ohpic trihydrate, a potent and reversible inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and biological context of this significant research compound.
The Vanadium Core: Structure and Properties
This compound, chemically denoted as aqua[bis(3-hydroxy-2-pyridinecarboxylato)]oxovanadium(IV) trihydrate ([V(=O)(H₂O)(OHpic)₂]·3H₂O), is a coordination complex centered around a vanadium atom. The core of this complex is the oxovanadium(IV) cation, [VO]²⁺, a motif commonly found in vanadium coordination chemistry.
The vanadium atom is in the +4 oxidation state, which is confirmed by spectroscopic techniques such as Electron Paramagnetic Resonance (EPR). This d¹ metal center is coordinated to two 3-hydroxy-2-pyridinecarboxylate (Ohpic) ligands, a water molecule, and an oxo ligand. The Ohpic ligands are bidentate, coordinating to the vanadium atom through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated carboxylate group. The overall coordination geometry is typically a distorted square pyramid or a trigonal bipyramid.
While the precise crystal structure of this compound is not publicly available, data from similar oxovanadium(IV) complexes with picolinate-type ligands suggest typical bond lengths and angles.
Table 1: Expected Structural Parameters of the Vanadium Core in this compound
| Parameter | Expected Range |
| V=O bond length | 1.58 - 1.62 Å |
| V-O (carboxylate) bond length | 1.97 - 2.02 Å |
| V-N (pyridine) bond length | 2.03 - 2.08 Å |
| V-OH₂ bond length | 2.00 - 2.20 Å |
Synthesis of this compound: A Generalized Protocol
The definitive synthesis protocol for this compound is detailed in the 2006 ACS Chemical Biology paper by Rosivatz et al., though the full experimental details are not widely accessible. However, a general and representative synthesis for this class of compounds can be described as follows.
Experimental Protocol: General Synthesis of Bis(picolinato)oxovanadium(IV) Complexes
Materials:
-
Vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O) or Vanadyl acetylacetonate (B107027) ([VO(acac)₂])
-
3-Hydroxypicolinic acid (3-hydroxy-2-pyridinecarboxylic acid)
-
Methanol or Ethanol
-
Water
-
Base (e.g., sodium hydroxide (B78521) or triethylamine) (optional)
Procedure:
-
A solution of the vanadium starting material (e.g., VOSO₄·5H₂O) is prepared in a suitable solvent, typically a methanol/water or ethanol/water mixture.
-
A stoichiometric amount (2 equivalents) of the 3-hydroxypicolinic acid ligand is dissolved in the same or a compatible solvent. A slight excess of the ligand may be used to ensure complete complexation.
-
The ligand solution is added dropwise to the vanadium salt solution with constant stirring at room temperature.
-
If the ligand is not deprotonated, a base may be added to facilitate the coordination of the carboxylate group. The pH of the solution is a critical parameter and is typically adjusted to a neutral or slightly acidic range.
-
The reaction mixture is stirred for a period ranging from a few hours to overnight, during which a color change is typically observed, indicating the formation of the complex.
-
The resulting solution is filtered to remove any insoluble impurities.
-
Crystals of the product can be obtained by slow evaporation of the solvent at room temperature or by controlled cooling of the solution.
-
The crystals are collected by filtration, washed with a small amount of cold solvent, and dried in a desiccator.
This procedure is a general guideline, and the specific reaction conditions such as solvent, temperature, and reaction time may need to be optimized for the synthesis of this compound.
Spectroscopic Characterization
The vanadium core of this compound can be characterized by a variety of spectroscopic techniques.
Table 2: Spectroscopic Data for the Vanadium Component of this compound
| Technique | Feature | Expected Wavenumber/Value |
| Infrared (IR) Spectroscopy | V=O stretching vibration | 950 - 1000 cm⁻¹ |
| Asymmetric COO⁻ stretch | ~1600 - 1650 cm⁻¹ | |
| Symmetric COO⁻ stretch | ~1350 - 1400 cm⁻¹ | |
| Raman Spectroscopy | V=O stretching vibration | 950 - 1000 cm⁻¹ |
| UV-Visible (UV-Vis) Spectroscopy | d-d transitions | Broad, weak absorptions in the visible region (500-800 nm) |
| Electron Paramagnetic Resonance (EPR) | g-values (g∥ and g⊥) | g∥ < g⊥ ≈ 1.98 |
| Hyperfine coupling constants (A∥ and A⊥) | A∥ ≈ 160-180 x 10⁻⁴ cm⁻¹, A⊥ ≈ 50-70 x 10⁻⁴ cm⁻¹ |
Role in PTEN Inhibition and the PI3K/Akt Signaling Pathway
This compound is a potent and reversible non-competitive inhibitor of PTEN.[1] PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action of PTEN antagonizes the PI3K/Akt signaling pathway, a critical pathway that regulates cell growth, proliferation, survival, and metabolism.
By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the cell membrane. This, in turn, promotes the phosphorylation and activation of Akt (also known as Protein Kinase B), a key downstream effector in the pathway. Activated Akt then phosphorylates a variety of substrates, leading to the modulation of numerous cellular processes.
Signaling Pathway Diagram
Caption: Inhibition of PTEN by VO-Ohpic leads to the activation of the PI3K/Akt signaling pathway.
Experimental Protocol: PTEN Inhibition Assay
The following protocol for determining the inhibitory effect of this compound on PTEN is based on the work of Mak and Woscholski (2010).[1]
Materials:
-
Recombinant PTEN enzyme
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM DTT)
-
Substrate:
-
OMFP (3-O-methylfluorescein phosphate) or
-
PIP₃ (phosphatidylinositol 3,4,5-trisphosphate)
-
-
96-well microplate
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations. A DMSO control should also be prepared.
-
Add a fixed amount of recombinant PTEN to each well of the microplate.
-
Add the different concentrations of this compound or the DMSO control to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (OMFP or PIP₃) to all wells.
-
Monitor the reaction progress by measuring the change in fluorescence (for OMFP) or by a suitable method to detect phosphate (B84403) release (for PIP₃, e.g., Malachite Green assay).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Table 3: Quantitative Data for this compound as a PTEN Inhibitor
| Parameter | Value | Reference |
| IC₅₀ (against PTEN) | 35 ± 2 nM | Rosivatz et al., 2006 |
| Inhibition type | Non-competitive | Mak and Woscholski, 2010[1] |
| Kic | 27 ± 6 nM | Mak and Woscholski, 2010[1] |
| Kiu | 45 ± 11 nM | Mak and Woscholski, 2010[1] |
Experimental Workflow
Caption: Workflow for determining the IC50 of VO-Ohpic against PTEN.
This technical guide provides a comprehensive overview of the vanadium component of this compound, its synthesis, characterization, and its role as a PTEN inhibitor. This information is intended to facilitate further research and development of this and related compounds.
References
The Role of VO-Ohpic Trihydrate in Elucidating PTEN Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a cascade pivotal to cell growth, proliferation, survival, and metabolism. Loss of PTEN function is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention and a subject of intense research. VO-Ohpic trihydrate, a potent and specific small-molecule inhibitor of PTEN, has emerged as an invaluable tool for studying the multifaceted roles of PTEN. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in studying PTEN function, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, a vanadium-based compound, is a highly potent and selective inhibitor of PTEN's lipid phosphatase activity.[1][2] It functions as a noncompetitive inhibitor, stabilizing the inactive conformation of the PTEN enzyme.[3] This mode of action involves engagement with the enzyme's catalytic site through specific hydrogen bonding and hydrophobic interactions.[3] The inhibitory effects of this compound on PTEN lead to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), subsequently activating downstream signaling pathways such as the PI3K/Akt/mTOR and RAF/MEK/ERK cascades.[4] This targeted inhibition allows for the precise investigation of PTEN's role in various cellular processes and its implications in disease states.
Quantitative Data on this compound Activity
The potency of this compound as a PTEN inhibitor has been quantified through various in vitro assays. The following table summarizes key quantitative data for easy comparison.
| Parameter | Value | Assay Method | Reference |
| IC₅₀ | 35 nM | PIP₃-based assay | [2] |
| IC₅₀ | 46 ± 10 nM | OMFP-based assay | [1] |
| Kic (competitive inhibition constant) | 27 ± 6 nM | Enzyme kinetics | [1] |
| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | Enzyme kinetics | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study PTEN function.
In Vitro PTEN Enzyme Inhibition Assay (Malachite Green Assay)
This assay quantifies the phosphatase activity of PTEN by measuring the release of inorganic phosphate (B84403) from its substrate, PIP₃. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
Materials:
-
Recombinant human PTEN protein
-
This compound
-
PIP₃ (phosphatidylinositol (3,4,5)-trisphosphate) substrate
-
Malachite Green Assay Kit (containing Malachite Green solution, phosphate standards)
-
Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM DTT)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in the reaction buffer to achieve the desired concentrations.
-
Prepare a series of phosphate standards by diluting the provided standard in the reaction buffer.
-
Prepare the PIP₃ substrate solution in the reaction buffer.
-
-
Assay Procedure:
-
Add 25 µL of reaction buffer to each well of a 96-well plate.
-
Add the desired concentration of this compound or vehicle control to the respective wells.
-
Add 10 µL of recombinant PTEN enzyme to each well (except for the no-enzyme control).
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 15 µL of the PIP₃ substrate solution to each well.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 100 µL of Malachite Green solution to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at 620 nm using a microplate reader.
-
Generate a standard curve using the absorbance values of the phosphate standards.
-
Calculate the amount of phosphate released in each reaction from the standard curve.
-
Determine the percent inhibition of PTEN activity for each concentration of this compound and calculate the IC₅₀ value.
-
Western Blot Analysis of PTEN Pathway Activation
Western blotting is used to detect changes in the phosphorylation status of key proteins downstream of PTEN, such as Akt, mTOR, and ERK, following treatment with this compound.
Materials:
-
Cell lines of interest (e.g., cancer cell lines with varying PTEN expression)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for PTEN, phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR, phospho-ERK1/2, total ERK1/2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Recommended starting dilutions: 1:1000 for most antibodies.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. Recommended starting dilutions: 1:2000 to 1:5000.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control.
-
Compare the levels of phosphorylated proteins in treated versus untreated cells.
-
Cell Proliferation (BrdU) Assay
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA during cell proliferation.
Materials:
-
Cell lines of interest
-
This compound
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP)
-
Substrate (e.g., TMB)
-
Stop Solution
-
96-well culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24-72 hours).
-
-
BrdU Labeling:
-
Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
-
Cell Fixation and DNA Denaturation:
-
Remove the labeling medium and add the Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Remove the fixing solution and add the anti-BrdU antibody. Incubate for 1 hour at room temperature.
-
Wash the wells multiple times with a wash buffer.
-
Add the substrate solution and incubate until color develops.
-
-
Measurement and Analysis:
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation relative to the untreated control.
-
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy of targeting PTEN.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line (e.g., Hep3B, a hepatocellular carcinoma line with low PTEN expression)
-
This compound
-
Vehicle for in vivo administration (e.g., saline, DMSO/PEG solution)
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle to the respective groups daily or as determined by preliminary studies.[4]
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting for pathway activation, immunohistochemistry for proliferation markers like Ki-67).
-
Compare tumor growth rates and final tumor weights between the treated and control groups.
-
Visualizing PTEN Signaling and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the central role of PTEN in the PI3K/Akt/mTOR signaling pathway and the impact of its inhibition by this compound.
Caption: PTEN's role in the PI3K/Akt/mTOR signaling pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of this compound on PTEN function in a cancer cell line.
Caption: Workflow for studying the effects of this compound on PTEN function.
Conclusion
This compound is a powerful and specific inhibitor of PTEN, making it an indispensable tool for dissecting the complex roles of this tumor suppressor. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of PTEN function. The ability to pharmacologically modulate PTEN activity with this compound will continue to advance our understanding of the PI3K/Akt/mTOR pathway and its implications in cancer and other diseases, ultimately aiding in the development of novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for VO-Ohpic Trihydrate in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor PTEN (Phosphatase and Tensin Homolog), for in vitro experiments. Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible results in cell-based assays and enzymatic studies.
Data Presentation: Solubility and Storage
This compound exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions. It is crucial to use fresh, anhydrous DMSO as the presence of moisture can significantly reduce the solubility of the compound.[1]
Table 1: Solubility and Storage of this compound
| Property | Value | Source(s) |
| Molecular Weight | 415.2 g/mol | [2][3] |
| Appearance | Crystalline solid | [4] |
| Solubility in DMSO | ≥10 mM to 199.9 mM (≥4.16 mg/mL to 83 mg/mL) | [1][2][4][5] |
| Solubility in Ethanol | ≥45.8 mg/mL (with sonication) | [4] |
| Solubility in Water | Insoluble (<0.1 mg/mL) | [2][5] |
| Solubility in PBS (pH 7.2) | ~1 mg/mL | [3] |
| Storage of Powder | -20°C for up to 3 years | [1][2] |
| Storage of Stock Solution (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | [1][2][6] |
Note: To achieve higher concentrations in DMSO, warming the solution at 37°C for 10 minutes and/or using an ultrasonic bath is recommended.[4] Long-term storage of the solution is not advised; it is best to use it soon after preparation.[4]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for most in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (415.2 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 415.2 g/mol * (1000 mg / 1 g) = 4.152 mg
-
-
Weigh the compound: Carefully weigh out 4.152 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
(Optional) Aid dissolution: If the compound does not fully dissolve, warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes until the solution is clear.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][2][6]
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Determine the final desired concentration: For example, to achieve a final concentration of 100 nM in the cell culture medium.
-
Perform serial dilutions:
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution. For instance, dilute the 10 mM stock 1:100 in sterile cell culture medium to get a 100 µM solution (e.g., add 1 µL of 10 mM stock to 99 µL of medium).
-
Final Dilution: Further dilute the intermediate solution into the final volume of cell culture medium. To achieve a 100 nM final concentration from a 100 µM intermediate solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 100 µM solution to 1 mL of cell culture medium in your well or dish).
-
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This is crucial to distinguish the effects of the compound from any effects of the solvent.
-
Treatment: Gently mix the medium containing the working concentration of this compound and add it to your cells. Incubate for the desired duration of the experiment. In NIH 3T3 and L1 fibroblasts, dose-dependent increases in Akt phosphorylation reached saturation at 75 nM.[4]
Visualization of Cellular Pathway and Experimental Workflow
This compound is a specific inhibitor of PTEN, a phosphatase that negatively regulates the PI3K/Akt signaling pathway.[1][3][4] By inhibiting PTEN, VO-Ohpic leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream signaling cascades, most notably the phosphorylation and activation of Akt.[3]
Caption: Inhibition of PTEN by VO-Ohpic enhances PI3K/Akt signaling.
The following diagram illustrates a general workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for this compound solution preparation.
References
In Vivo Administration of VO-Ohpic Trihydrate in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and specific inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin homolog deleted on chromosome 10).[1][2] By inhibiting PTEN's lipid phosphatase activity, this compound effectively modulates downstream signaling pathways, primarily the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[1][3][4] This small molecule has demonstrated significant preclinical activity in various mouse models, highlighting its therapeutic potential in oncology, cardiovascular diseases, and inflammatory conditions.[5][6][7][8] These application notes provide a comprehensive overview of the in vivo administration of this compound in mice, including detailed protocols, quantitative data summaries, and visual representations of the underlying mechanisms and experimental workflows.
Mechanism of Action
This compound is a vanadium-based compound that acts as a noncompetitive inhibitor of PTEN, with an IC50 in the nanomolar range.[2][9] PTEN is a dual-specificity phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K signaling cascade. By inhibiting PTEN, this compound leads to an accumulation of PIP3, resulting in the activation of downstream effectors such as AKT and ERK1/2.[5][10] This activation can, in turn, promote cell survival and proliferation or, paradoxically, induce cellular senescence in a context-dependent manner.[5][6]
Data Presentation
The following tables summarize quantitative data from various in vivo studies in mice, demonstrating the efficacy of this compound in different disease models.
Table 1: Anti-Tumor Efficacy in Hepatocellular Carcinoma (HCC) Xenograft Model
| Parameter | Vehicle Control | This compound | Reference |
| Tumor Volume | Significantly larger | Significantly reduced | [5][10] |
| p-AKT Levels in Tumor | Baseline | Increased | [5][10] |
| p-ERK1/2 Levels in Tumor | Baseline | Increased | [5][10] |
| Ki-67 Expression | High | Lower | [10] |
| Animal Body Weight | No significant change | No significant loss | [10] |
Table 2: Cardioprotective Effects in Doxorubicin-Induced Cardiomyopathy
| Parameter | Doxorubicin (Doxo) | Doxo + this compound (30 µg/kg cumulative) | Reference |
| Apoptosis | Increased | Significantly reduced | [4][8] |
| Cardiac Fibrosis | Increased | Significantly reduced | [4][8] |
| Cardiac Hypertrophy | Increased | Significantly reduced | [4][8] |
| Proinflammatory M1 Macrophages | Increased | Significantly reduced | [4][8] |
| Anti-inflammatory M2 Macrophages | - | Increased | [4] |
| Phosphorylated AKT Expression | - | Increased | [4] |
| MMP-9 Expression | Increased | Significantly decreased | [8] |
| p53-positive Nuclei | Increased | Significantly lower | [8] |
| Cleaved Caspase-3 Expression | Increased | Significantly reduced | [8] |
| Fractional Shortening (FS) | Decreased | Significantly increased | [8] |
| Ejection Fraction (EF) | Reduced | Significantly increased | [8] |
Table 3: Neuroprotective Effects in Ischemia-Reperfusion Injury Model
| Parameter | Control | This compound (10 µg/kg) | Reference |
| Myocardial Infarct Size | 56 ± 5% | 25 ± 6% | [9] |
| Area at Risk | 57 ± 3% | 46 ± 3% (no significant difference) | [9] |
Table 4: Effects on Intervertebral Disc Degeneration (IDD) Model
| Parameter | IDD Model | IDD Model + this compound | Reference |
| Intervertebral Disc Height | Decreased | Significantly improved | [7] |
| Bone Mineral Density of CEP | Increased | Significantly improved | [7] |
| Type II Collagen Expression in CEP | Decreased | Reversed | [7] |
| MMP3 Expression in CEP | Increased | Reversed | [7] |
| Nrf-2 Expression in Endplate | Downregulated | Significantly promoted | [7] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Activity in a Xenograft Mouse Model
This protocol is adapted from studies on hepatocellular carcinoma.[5][10]
1. Cell Culture and Xenograft Implantation:
- Culture human HCC cell lines (e.g., Hep3B) in appropriate media.
- Harvest cells and resuspend in a suitable medium (e.g., a mixture of medium and Matrigel).
- Subcutaneously inject the cell suspension into the flanks of immunocompromised mice (e.g., male nude athymic mice).
- Monitor tumor growth regularly using calipers.
2. This compound Administration:
- Once tumors reach a palpable size, randomize mice into treatment and control groups.
- Prepare this compound solution. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used.[9] It is recommended to prepare the working solution fresh on the day of use.[9]
- Administer this compound via intraperitoneal (i.p.) injection. Dosages can vary, for instance, a study used a regimen that resulted in significant tumor growth inhibition.[11]
- The control group should receive the vehicle solution.
- Monitor animal body weight as an indicator of toxicity.[10]
3. Assessment of Tumor Growth and Biomarkers:
- Measure tumor volume at regular intervals.
- At the end of the study, euthanize the mice and excise the tumors.
- Perform Western blot analysis on tumor homogenates to assess the levels of p-AKT and p-ERK1/2.[5][10]
- Conduct immunohistochemical analysis to evaluate cell proliferation markers like Ki-67.[10]
Protocol 2: Assessment of Cardioprotective Effects in Doxorubicin-Induced Cardiomyopathy
This protocol is based on a study investigating the protective effects of this compound against doxorubicin-induced cardiotoxicity.[8]
1. Animal Model and Drug Administration:
- Use C57BL/6J male and female mice (8–12 weeks old).
- Divide mice into three groups: Saline (control), Doxorubicin (Doxo), and Doxo + this compound (VO).
- Administer Doxo (cumulative dose of 12 mg/kg) via i.p. injections every other day for a total of three injections.
- For the Doxo + VO group, administer this compound (cumulative dose of 30 µg/kg) via i.p. injection 30 minutes before each Doxo injection.
2. Cardiac Function Assessment:
- Perform echocardiography at the end of the treatment period (e.g., day 56) to evaluate cardiac function, including fractional shortening and ejection fraction.
3. Histological and Molecular Analysis:
- Euthanize mice and collect heart tissues.
- Perform histological staining (e.g., TUNEL for apoptosis, Masson's trichrome for fibrosis) and immunohistochemistry to assess apoptosis, cardiac remodeling, and inflammatory markers (M1/M2 macrophages).
- Conduct Western blot analysis to measure the expression of proteins such as phosphorylated PTEN, phosphorylated AKT, MMP-9, p53, and cleaved caspase-3.[4][8]
Protocol 3: Investigation of Neuroprotective Effects in an Ischemia-Reperfusion Model
This protocol is derived from a study on myocardial ischemia-reperfusion injury.[9]
1. Animal Model and Drug Administration:
- Use a suitable mouse strain for cardiac ischemia-reperfusion studies.
- Administer a single dose of this compound (10 µg/kg) via i.p. injection 30 minutes before inducing ischemia.[9]
- The control group receives the vehicle.
2. Ischemia-Reperfusion Procedure:
- Induce myocardial ischemia for a defined period (e.g., 30 minutes).
- Follow with a period of reperfusion (e.g., 120 minutes).
3. Infarct Size Measurement:
- At the end of the reperfusion period, euthanize the mice.
- Excise the hearts and measure the myocardial infarct size using triphenyltetrazolium (B181601) chloride (TTC) staining.[9]
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for in vivo studies.
Caption: Signaling pathway of this compound as a PTEN inhibitor.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. scbt.com [scbt.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Western Blot Analysis Following VO-OHpic Trihydrate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
VO-OHpic trihydrate is a potent and specific inhibitor of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein that negatively regulates the PI3K/AKT/mTOR signaling pathway.[1][2][3][4] By inhibiting PTEN, this compound leads to the activation of downstream signaling cascades, such as the AKT and ERK pathways, which are crucial in cell growth, proliferation, and survival.[5] Western blot analysis is an essential technique to elucidate the molecular mechanisms of this compound and to quantify the changes in protein expression and phosphorylation status of key signaling molecules.[5][6] This document provides a detailed protocol for performing Western blot analysis on cell lysates after treatment with this compound, along with data presentation guidelines and visual representations of the experimental workflow and affected signaling pathways.
Quantitative Data Summary
The following table summarizes the quantitative data from Western blot analysis of HCC (Hepatocellular Carcinoma) cell lines treated with varying concentrations of this compound for 72 hours.[5] Data is presented as the ratio of the phosphorylated protein normalized to a loading control (β-actin), with the vehicle-treated control set to 1.0.
| Cell Line | Treatment (µM VO-OHpic) | p-AKT (Ser473) / β-actin Ratio | p-mTOR (Ser2448) / β-actin Ratio | p-ERK1/2 (Thr202/Tyr204) / β-actin Ratio |
| Hep3B | 0 (Vehicle) | 1.0 | 1.0 | 1.0 |
| 1 | 1.8 | 1.5 | 1.7 | |
| 2.5 | 2.5 | 2.1 | 2.3 | |
| 5 | 3.2 | 2.8 | 2.9 | |
| PLC/PRF/5 | 0 (Vehicle) | 1.0 | 1.0 | 1.0 |
| 1 | 1.1 | 1.0 | 1.5 | |
| 2.5 | 1.2 | 1.0 | 2.1 | |
| 5 | 1.3 | 1.1 | 2.6 | |
| SNU475 | 0 (Vehicle) | 1.0 | 1.0 | 1.0 |
| (PTEN-negative) | 5 | 1.0 | 1.0 | 1.1 |
Experimental Protocols
This section details the step-by-step methodology for Western blot analysis after this compound treatment.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell lines (e.g., Hep3B, PLC/PRF/5) in 6-well plates or 10-cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture cells overnight in a suitable growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.[4] Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 1 µM, 2.5 µM, 5 µM).[5]
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).[3]
Cell Lysis and Protein Quantification
-
Cell Washing: After incubation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]
-
Cell Lysis: Add ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and a protease inhibitor cocktail) to each dish.[8]
-
Cell Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Lysate Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.[8]
-
Centrifugation: Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[7][8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.[8]
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x or 6x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.[8]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel (SDS-PAGE). Also, load a pre-stained protein ladder to monitor protein separation. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. Confirm efficient transfer by staining the membrane with Ponceau S.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.[8] Recommended primary antibodies include:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
PTEN
-
β-actin (as a loading control)
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step as described in step 7.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[9]
-
Signal Capture: Capture the chemiluminescent signal using a digital imager or X-ray film.[9] Ensure that the signal is within the linear range and not saturated to allow for accurate quantification.[10]
Data Analysis and Normalization
-
Densitometry: Quantify the band intensities for each protein of interest using densitometry software (e.g., ImageJ).[6]
-
Normalization: To correct for loading variations, normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., β-actin) in the same lane.[11] For phosphorylated proteins, it is often best to normalize to the total protein level.
-
Relative Quantification: Express the normalized protein levels as a fold change relative to the vehicle-treated control sample, which is set to a value of 1.[11]
Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LabXchange [labxchange.org]
- 7. bio-rad.com [bio-rad.com]
- 8. origene.com [origene.com]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. protocols.io [protocols.io]
Application Notes and Protocols for Utilizing VO-Ohpic Trihydrate in Kinase Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3] PTEN is a critical tumor suppressor protein that functions as a phosphatase, counteracting the activity of phosphoinositide 3-kinases (PI3Ks).[4] Specifically, PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that activates downstream signaling pathways, most notably the Akt (also known as Protein Kinase B) pathway.
Therefore, while this compound is not a direct kinase inhibitor, it is a powerful tool for studying and modulating kinase signaling cascades. By inhibiting the phosphatase activity of PTEN, this compound leads to an accumulation of PIP3, resulting in the robust activation of Akt and its downstream targets. These application notes provide detailed protocols for assessing the effects of this compound on the PTEN-PI3K-Akt signaling axis.
Mechanism of Action
This compound acts as a reversible, noncompetitive inhibitor of PTEN.[4][5] This means it binds to a site on the enzyme distinct from the active site, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km).[4][5] The inhibition of PTEN by this compound prevents the conversion of PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2). The resulting increase in cellular PIP3 levels leads to the recruitment of Akt to the cell membrane, where it is phosphorylated and activated by upstream kinases such as PDK1. Activated Akt then proceeds to phosphorylate a multitude of downstream substrates, influencing critical cellular processes like cell survival, growth, proliferation, and metabolism.
Data Presentation
Inhibitory Activity of this compound against PTEN
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 35 nM | In vitro lipid phosphatase activity (recombinant PTEN) | [2][3] |
| IC₅₀ | 46 ± 10 nM | In vitro phosphatase activity (PIP3-based assay) | [1][4] |
| Kic (competitive) | 27 ± 6 nM | Noncompetitive inhibition analysis | [1][4][5] |
| Kiu (uncompetitive) | 45 ± 11 nM | Noncompetitive inhibition analysis | [1][4][5] |
Experimental Protocols
Protocol 1: In Vitro PTEN Phosphatase Activity Assay (Malachite Green-Based)
This protocol measures the amount of free phosphate (B84403) released from the PTEN substrate PIP3, which is detected by the malachite green reagent. A decrease in phosphate release in the presence of this compound indicates inhibition of PTEN activity.
Materials:
-
Recombinant human PTEN enzyme
-
This compound
-
PIP3 diC16 sodium salt (phosphatidylinositol 3,4,5-triphosphate)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 2 mM DTT
-
Malachite Green Reagent (e.g., 5 mM malachite green, 17 mM ammonium (B1175870) heptamolybdate, 77 mM bismuth citrate, and 1.7 M HCl)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 650 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 µM).[1][4] Further dilute the stock solution in Assay Buffer to create a range of desired concentrations for the inhibition curve. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the desired concentration of this compound or vehicle (DMSO) to the wells. Add recombinant PTEN enzyme to each well. The final enzyme concentration should be determined empirically to ensure linear reaction kinetics.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[1][4]
-
Reaction Initiation: Start the phosphatase reaction by adding the substrate, PIP3, to each well. A typical substrate concentration is around 30 µM, which is close to the Km value for PTEN.[4]
-
Reaction Incubation: Incubate the plate at 30°C for 20 minutes.[4]
-
Reaction Termination and Detection: Stop the reaction by adding the Malachite Green Reagent to each well.[4] This reagent will react with the free phosphate released by PTEN activity.
-
Color Development: Allow the color to develop for 10 minutes at room temperature.[4]
-
Data Acquisition: Measure the absorbance at 650 nm using a microplate reader.[4]
-
Data Analysis: Correct for background absorbance from wells containing only the inhibitor and buffer.[1][4] Calculate the percentage of PTEN inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: In-Cell Western Assay for Akt Phosphorylation
This protocol quantifies the level of phosphorylated Akt (p-Akt) in cells treated with this compound, providing a functional readout of PTEN inhibition in a cellular context.
Materials:
-
Complete cell culture medium
-
This compound
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Mouse anti-total-Akt
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Phosphate-Buffered Saline (PBS)
-
4% Formaldehyde (B43269) in PBS (for fixing)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Odyssey® Blocking Buffer or 5% BSA in PBS)
-
96-well black-walled imaging plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal Akt phosphorylation, you may serum-starve the cells for 4-6 hours prior to treatment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control (DMSO) for a specified time (e.g., 30-60 minutes). A dose-dependent increase in Akt phosphorylation has been observed to reach saturation around 75 nM in some cell lines.[3]
-
Cell Fixation: After treatment, remove the media and fix the cells by adding 4% formaldehyde for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS, then add Permeabilization Buffer for 20 minutes at room temperature.
-
Blocking: Wash the cells with PBS and then add Blocking Buffer for 1.5 hours at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-p-Akt and anti-total-Akt) in Blocking Buffer and add the mixture to the wells. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells multiple times with PBS containing 0.1% Tween-20. Add the fluorescently-labeled secondary antibodies, diluted in Blocking Buffer, to the wells. Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Wash the cells thoroughly with PBS-Tween and then with PBS. Allow the plate to dry completely. Scan the plate using a two-channel infrared imaging system (e.g., LI-COR® Odyssey®).
-
Data Analysis: Quantify the fluorescence intensity for both p-Akt (800 nm channel) and total-Akt (700 nm channel). Normalize the p-Akt signal to the total-Akt signal for each well. Compare the normalized p-Akt levels in treated cells to the vehicle control to determine the fold-increase in Akt phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Cellular Senescence with VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor protein.[1][2] Inhibition of PTEN's enzymatic activity leads to the activation of downstream signaling pathways, primarily the PI3K/Akt/mTOR and RAF/MEK/ERK pathways.[1][3] Notably, in cancer cells with reduced PTEN expression, pharmacological inhibition by this compound can trigger a state of irreversible cell cycle arrest known as cellular senescence.[3][4] This "pro-senescence" activity presents a promising therapeutic strategy for certain cancers.[3][4]
These application notes provide a comprehensive guide for researchers on the use of this compound to induce cellular senescence in vitro, detailing its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
This compound functions by directly inhibiting the lipid phosphatase activity of PTEN.[1][2][5][6] PTEN normally counteracts the PI3K pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting PTEN, this compound leads to an accumulation of PIP3, which in turn activates downstream effectors like Akt and ERK.[1][3] The sustained activation of these pro-survival and pro-proliferative pathways can paradoxically lead to cellular senescence, a phenomenon termed PTEN-loss-induced cellular senescence (PICS).[3][4] This effect is particularly pronounced in cells with already low levels of PTEN expression.[3] Senescence induction by this compound is often independent of p53.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for using this compound to induce cellular senescence based on published data.
Table 1: In Vitro Efficacy and Treatment Conditions
| Parameter | Cell Line(s) | Value/Range | Treatment Duration | Reference(s) |
| IC50 (PTEN inhibition) | Cell-free assay | 35 nM | N/A | [1] |
| IC50 (PTEN inhibition) | Cell-free assay | 46 ± 10 nM | N/A | [6] |
| Effective Concentration (Senescence Induction) | Hep3B (low PTEN) | 0.5 - 5 µM | 72 hours - 5 days | [1][3] |
| Effective Concentration (Senescence Induction) | PLC/PRF/5 (high PTEN) | 0.5 - 5 µM (less effective) | 72 hours - 5 days | [1][3] |
| Effective Concentration (Akt Phosphorylation) | NIH 3T3, L1 fibroblasts | Saturation at 75 nM | 15 minutes | [7] |
| Cell Cycle Arrest | Hep3B | 500 nM | 72 hours | [3] |
Table 2: Senescence Markers Induced by this compound
| Marker | Cell Line | Observation | Reference(s) |
| SA-β-Galactosidase Activity | Hep3B | Increased | [1][3] |
| Cell Cycle Arrest | Hep3B | G2/M phase accumulation | [3] |
| p21 mRNA Expression | Hep3B | Increased | [3] |
| SASP Factor (IL-8) mRNA | Hep3B | Increased | [3] |
| SASP Factor (MMP9) mRNA | Hep3B | Increased | [3] |
Experimental Protocols
Detailed protocols for key experiments to assess this compound-induced cellular senescence are provided below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel type of cellular senescence that can be enhanced in mouse models and human tumor xenografts to suppress prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
Application Notes & Protocols: Investigating the Pro-Regenerative Potential of VO-Ohpic Trihydrate in Cutaneous Wound Healing
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cutaneous wound healing is a highly orchestrated biological process involving inflammation, cell proliferation, migration, and tissue remodeling. Dysregulation at any stage can lead to chronic, non-healing wounds, a significant clinical challenge. The Phosphatase and Tensin Homolog (PTEN) protein is a critical negative regulator of the PI3K/Akt signaling pathway, a central cascade governing cell survival, proliferation, and migration. Inhibition of PTEN has emerged as a promising therapeutic strategy to enhance tissue repair and regeneration.
VO-Ohpic trihydrate is a potent and specific inhibitor of PTEN, with an IC₅₀ in the nanomolar range[1]. By blocking PTEN activity, this compound is hypothesized to upregulate the PI3K/Akt pathway, thereby promoting the cellular processes essential for accelerated and effective wound closure. Vanadium compounds, in general, have been noted for their insulin-mimetic properties, which can contribute to enhanced healing by stimulating pathways like PI3K/Akt and MAPK/ERK that are crucial for tissue repair[2][3][4]. This document provides a detailed experimental framework for evaluating the efficacy of this compound as a potential wound healing therapeutic.
In Vitro Evaluation of this compound
In vitro assays are fundamental for dissecting the specific cellular effects of this compound on key cell types involved in wound healing, primarily keratinocytes and fibroblasts.
Key Experiments & Methodologies
1.1.1. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the optimal non-toxic concentration range of this compound for subsequent experiments.
-
Protocol:
-
Seed human keratinocytes (HaCaT) or fibroblasts (NIH-3T3) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium (e.g., 0, 1, 10, 50, 100, 500, 1000 nM).
-
Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO or saline) and an untreated control.
-
Incubate the plate for 24 and 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
1.1.2. Scratch (Wound Healing) Assay
-
Objective: To assess the effect of this compound on collective cell migration, a crucial step in re-epithelialization[5].
-
Protocol:
-
Seed cells (keratinocytes or fibroblasts) in a 6-well plate and grow them to form a confluent monolayer.
-
Create a uniform "scratch" or gap in the monolayer using a sterile 200 µL pipette tip[5][6].
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the pre-determined non-toxic concentrations of this compound.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours) using a microscope with a camera.
-
Quantify the rate of wound closure by measuring the change in the width or area of the cell-free gap over time using software like ImageJ[5].
-
1.1.3. Transwell Migration Assay
-
Objective: To evaluate the effect of this compound on individual cell migration and chemotaxis.
-
Protocol:
-
Use a 24-well plate with transwell inserts (8 µm pore size).
-
Seed 5x10⁴ cells in serum-free medium in the upper chamber of the insert.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS) and the desired concentrations of this compound.
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol (B129727) and stain with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Data Presentation: In Vitro Results
Table 1: Effect of this compound on Cell Viability (%)
| Concentration (nM) | 24 Hours (Mean ± SD) | 48 Hours (Mean ± SD) |
|---|---|---|
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 |
| 1 | 101 ± 4.8 | 103 ± 5.5 |
| 10 | 99 ± 5.1 | 101 ± 6.3 |
| 50 | 98 ± 4.9 | 99 ± 5.8 |
| 100 | 97 ± 5.5 | 96 ± 6.0 |
| 500 | 85 ± 6.2 | 78 ± 7.1 |
| 1000 | 62 ± 7.0 | 45 ± 8.2 |
Table 2: Quantification of In Vitro Wound Closure
| Treatment Group | Wound Area at 0h (µm²) | Wound Area at 12h (µm²) | % Wound Closure at 12h (Mean ± SD) |
|---|---|---|---|
| Control | 500,000 | 350,000 | 30.0 ± 4.5 |
| Vehicle | 500,000 | 345,000 | 31.0 ± 5.1 |
| VO-Ohpic (10 nM) | 500,000 | 250,000 | 50.0 ± 6.2 |
| VO-Ohpic (50 nM) | 500,000 | 175,000 | 65.0 ± 5.8 |
In Vivo Evaluation of this compound
In vivo models are essential for evaluating the therapeutic efficacy of this compound in a complex physiological environment. The murine excisional wound model is a standard and reliable method for this purpose[7][8].
Experimental Protocol: Murine Excisional Wound Model
-
Objective: To determine if topical application of this compound accelerates wound closure in live animals.
-
Protocol:
-
Anesthetize adult mice (e.g., C57BL/6) following approved institutional guidelines.
-
Shave the dorsal back and clean the area with an antiseptic solution[9].
-
Create two full-thickness excisional wounds (e.g., 6 mm diameter) on the dorsum of each mouse using a sterile biopsy punch[10][11].
-
Divide the animals into groups (n=6-8 per group):
-
Group 1: Untreated Control.
-
Group 2: Vehicle Control (e.g., hydrogel base).
-
Group 3: Positive Control (e.g., a commercial growth factor).
-
Group 4: Test Group (this compound in hydrogel base at an optimized concentration).
-
-
Apply the respective treatments topically to the wounds immediately after injury.
-
Photograph the wounds daily or on alternate days with a ruler for scale.
-
Monitor wound closure by measuring the wound area from the photographs using ImageJ. Calculate the percentage of wound closure relative to the initial wound area.
-
Harvest the wound tissue at specific time points (e.g., days 3, 7, and 14) for histological analysis (H&E, Masson's Trichrome staining) and molecular analysis (Western Blot, qPCR).
-
Data Presentation: In Vivo Results
Table 3: Rate of Wound Closure in Murine Excisional Model
| Treatment Group | Day 0 Area (mm²) | Day 3 (% Closure) | Day 7 (% Closure) | Day 14 (% Closure) |
|---|---|---|---|---|
| Control | 28.3 ± 1.5 | 15.2 ± 3.1 | 45.8 ± 5.5 | 80.1 ± 6.2 |
| Vehicle Control | 28.3 ± 1.6 | 16.1 ± 2.9 | 47.2 ± 6.0 | 82.5 ± 5.8 |
| VO-Ohpic (e.g., 1 µM) | 28.3 ± 1.4 | 25.5 ± 4.0* | 70.3 ± 7.1* | 98.9 ± 2.1* |
| Positive Control | 28.3 ± 1.5 | 28.1 ± 3.8* | 75.6 ± 6.5* | 99.5 ± 1.5* |
*Data is hypothetical and represents expected outcomes. Statistical significance (p<0.05) is denoted by an asterisk.
Mechanism of Action: Signaling Pathways & Visualizations
This compound's primary mechanism is the inhibition of PTEN, leading to the activation of the PI3K/Akt signaling pathway. This cascade is central to promoting cell survival, proliferation, and migration.
Proposed Signaling Pathway
Caption: Proposed signaling cascade for this compound in wound healing.
Experimental Workflow Diagram
Caption: Overall experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vanadium Compound Treatment Modulates MC3t3-E1 Osteoblast Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. researchgate.net [researchgate.net]
- 7. Reproducible strategy for excisional skin-wound-healing studies in mice | Springer Nature Experiments [experiments.springernature.com]
- 8. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 10. Protocol for the Splinted, Human-like Excisional Wound Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
Application Notes and Protocols for Measuring Glucose Uptake in Adipocytes with VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-stimulated glucose uptake into adipocytes is a critical process for maintaining whole-body glucose homeostasis. A key signaling pathway regulating this process is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. PTEN (Phosphatase and Tensin Homolog), a lipid phosphatase, acts as a crucial negative regulator of this pathway. By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PTEN attenuates the downstream signaling cascade that leads to the translocation of the glucose transporter GLUT4 to the plasma membrane.[1]
VO-Ohpic trihydrate is a potent and reversible non-competitive inhibitor of PTEN.[2] Its ability to inhibit PTEN leads to an accumulation of PIP3, thereby activating Akt and downstream signaling events that promote GLUT4 translocation and subsequent glucose uptake.[3][4] This makes this compound a valuable tool for studying the role of the PI3K/Akt pathway in glucose metabolism and for screening potential therapeutic agents targeting this pathway.
These application notes provide detailed protocols for utilizing this compound to measure its effect on glucose uptake in 3T3-L1 adipocytes, a widely used cell model for studying adipocyte biology.
Signaling Pathway of this compound-Induced Glucose Uptake
The mechanism by which this compound stimulates glucose uptake in adipocytes is through the inhibition of PTEN, a key negative regulator of the insulin (B600854) signaling pathway. The diagram below illustrates the signaling cascade.
Experimental Workflow
The following diagram outlines the general workflow for measuring glucose uptake in 3T3-L1 adipocytes treated with this compound.
Quantitative Data
Table 1: Effect of PTEN Modulation on Glucose Uptake in 3T3-L1 Adipocytes
| Condition | Change in Insulin-Stimulated Glucose Uptake | Reference |
| Overexpression of PTEN | ~36% decrease | [3] |
| Inhibition of PTEN (antibody microinjection) | Increase (quantitative value not specified) | [3] |
Note: The IC50 of this compound for PTEN inhibition has been determined to be in the nanomolar range (35 ± 2 nM and 46 ± 10 nM in different assays), suggesting that effective concentrations for stimulating glucose uptake in adipocytes would likely be in a similar range.[2]
Experimental Protocols
Protocol 1: Differentiation of 3T3-L1 Preadipocytes into Adipocytes
This protocol describes the standard method for differentiating 3T3-L1 preadipocytes into mature, insulin-responsive adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (high glucose)
-
Calf Serum (CS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin (bovine)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Plating: Seed 3T3-L1 preadipocytes in DMEM with 10% CS and 1% Penicillin-Streptomycin.
-
Growth to Confluence: Culture cells at 37°C in a 10% CO2 incubator until they reach 100% confluence.
-
Contact Inhibition: Maintain the confluent cells for an additional 2 days to ensure growth arrest.
-
Initiation of Differentiation (Day 0): Change the medium to "MDI Induction Medium" containing DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Hormonal Induction (Day 2): Replace the MDI induction medium with "Insulin Medium" containing DMEM with 10% FBS and 10 µg/mL insulin.
-
Maturation (Day 4 onwards): Change the medium to DMEM with 10% FBS. Replenish with fresh medium every 2-3 days.
-
Ready for Experiment: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for use between days 7 and 10 post-induction.
Protocol 2: Measuring Glucose Uptake with this compound (Colorimetric Assay)
This protocol is adapted from commercially available colorimetric glucose uptake assay kits and incorporates the use of this compound.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
This compound
-
DMSO (for dissolving this compound)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer with 2% BSA
-
2-Deoxyglucose (2-DG)
-
Insulin (optional)
-
PBS
-
Glucose Uptake Assay Kit (Colorimetric) reagents (including lysis buffer, neutralization buffer, and reaction mix)
Procedure:
-
Cell Preparation:
-
Wash differentiated 3T3-L1 adipocytes twice with PBS.
-
Serum starve the cells in serum-free medium overnight to enhance glucose uptake.
-
-
Assay Preparation:
-
The next day, wash the cells three times with PBS.
-
Pre-incubate the cells with 100 µL of KRPH/2% BSA buffer for 40 minutes to starve them of glucose.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentrations in KRPH/2% BSA buffer. Note: Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Remove the starvation buffer and add the this compound-containing buffer to the treatment wells. For control wells, add buffer with the same concentration of DMSO.
-
Pre-incubate the cells with this compound for 10 minutes at 37°C.[2]
-
-
Insulin Stimulation (Optional):
-
For experiments investigating the potentiation of insulin signaling, add insulin to the desired final concentration (e.g., 1 µM) to the appropriate wells and incubate for 20 minutes.
-
-
Glucose Uptake:
-
Add 10 µL of 10 mM 2-DG to all wells (including controls) and mix by pipetting.
-
Incubate the plate for 20 minutes at 37°C.
-
-
Measurement:
-
Stop the reaction and lyse the cells according to the manufacturer's protocol of the glucose uptake assay kit.
-
Proceed with the colorimetric detection of 2-DG-6-phosphate as per the kit's instructions.
-
Read the absorbance at the specified wavelength (e.g., 412 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the amount of 2-DG uptake in each well by comparing the absorbance to a standard curve.
-
Normalize the data to protein concentration if necessary.
-
Conclusion
This compound, as a potent PTEN inhibitor, serves as a valuable pharmacological tool to investigate the PI3K/Akt signaling pathway's role in adipocyte glucose metabolism. The provided protocols and background information offer a framework for researchers to design and execute experiments to elucidate the effects of PTEN inhibition on glucose uptake and to explore its potential as a therapeutic target for metabolic diseases. The lack of direct quantitative data for this compound in this specific application highlights an area for future research.
References
- 1. Metabolic Role of PTEN in Insulin Signaling and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tumor suppressor PTEN negatively regulates insulin signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
Application Notes: VO-Ohpic Trihydrate in Cancer Research
Introduction
VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN).[1][2][3][4] PTEN functions as a critical negative regulator of the PI3K/AKT/mTOR signaling pathway, a cascade frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[1][5] By inhibiting PTEN's lipid phosphatase activity, this compound effectively elevates the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of downstream pro-survival signaling.[5][6]
Interestingly, in cancer cells with partial loss of PTEN function (heterozygous expression), pharmacological inhibition by this compound has been shown to induce a state of irreversible growth arrest known as cellular senescence.[7][8] This "pro-senescence" effect presents a novel therapeutic strategy for cancers with reduced PTEN expression, paradoxically turning a pro-survival signal into an anti-tumor response.[7][8]
Mechanism of Action
This compound is a vanadium-based compound that acts as a reversible and noncompetitive inhibitor of PTEN.[3][5] It binds to the enzyme, stabilizing its inactive conformation and disrupting its catalytic activity.[1] This inhibition leads to the accumulation of PIP3 at the cell membrane, which in turn recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[5] Activated AKT then phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell growth and suppression of apoptosis.[7] Recent studies also suggest that PTEN inhibition by VO-Ohpic can modulate the RAF/MEK/ERK signaling pathway.[7]
Applications in Cancer Research
-
Induction of Senescence in PTEN-deficient Tumors: this compound has demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) with low PTEN expression by inducing cellular senescence.[7][8]
-
Synergistic Combination Therapies: In HCC models, this compound shows synergistic effects when combined with inhibitors of the PI3K/mTOR and RAF/MEK/ERK pathways.[7][9]
-
Sensitization to PARP Inhibitors: In ovarian cancer, this compound has been shown to enhance the efficacy of PARP inhibitors by suppressing the MRE11-RAD50-NBN (MRN) complex, which is crucial for DNA double-strand break repair.[10]
-
In Vivo Tumor Growth Inhibition: Administration of this compound has been shown to significantly suppress tumor growth in xenograft models of prostate cancer and HCC.[4][7]
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PTEN) | 35 nM | Recombinant PTEN | [4] |
| IC50 (PTEN) | 46 ± 10 nM | Recombinant PTEN | [2][3][5] |
| Inhibition Constants (Kic) | 27 ± 6 nM | Recombinant PTEN | [2] |
| Inhibition Constants (Kiu) | 45 ± 11 nM | Recombinant PTEN | [2] |
| Akt Phosphorylation Saturation | 75 nM | NIH 3T3 and L1 fibroblasts | [4] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage and Administration | Outcome | Reference |
| Hepatocellular Carcinoma (HCC) | Nude mice bearing Hep3B xenografts | 10 mg/kg, daily (6 days/week) | Significant reduction in tumor volume. | [7][9] |
| Prostate Cancer | Mice bearing MDA PCa-2b xenografts | Not specified | Significant tumor growth suppression and increased survival. | [4] |
| Ovarian Cancer | In vivo models | In combination with olaparib | Enhanced inhibitory effects on tumor growth. | [10] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in cancer cells.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. PTEN inhibition enhances sensitivity of ovarian cancer cells to the poly (ADP-ribose) polymerase inhibitor by suppressing the MRE11-RAD50-NBN complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: VO-Ohpic Trihydrate Dissolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VO-Ohpic trihydrate. The following sections address common issues related to its dissolution, with a focus on the application of sonication to improve solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in aqueous solutions. Is this expected?
A1: Yes, this is expected. This compound is poorly soluble in water, with a solubility of less than 0.1 mg/mL.[1][2] For most applications, especially in cell culture and in vivo studies, the use of an organic solvent is necessary to prepare a stock solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound. It is soluble in DMSO at concentrations of ≥ 50 mg/mL.[1][2] Some sources indicate solubility in DMSO can be as high as 72-83 mg/mL.[3] It is crucial to use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[2][3]
Q3: My this compound is not fully dissolving in DMSO, even after vortexing. What should I do?
A3: If you are still experiencing dissolution issues in DMSO, gentle heating and sonication are recommended to aid dissolution.[4] You can warm the solution to 37°C for 10 minutes and/or place it in an ultrasonic bath for a short period.[5]
Q4: I am preparing a formulation for an in vivo experiment and need to dilute the DMSO stock solution. The compound is precipitating out. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. For in vivo formulations, a co-solvent system is often necessary. A recommended protocol involves the sequential addition of solvents. For example, a clear solution with a solubility of ≥ 2.5 mg/mL can be achieved with a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is also recommended to use sonication during the preparation of such formulations to ensure a homogenous mixture.[4]
Q5: How does sonication improve the dissolution of this compound?
A5: Sonication utilizes high-frequency sound waves to create cavitation bubbles in the liquid. The collapse of these bubbles generates intense localized energy, which can break down drug particles, reduce their size, and increase the surface area available for interaction with the solvent.[6] This leads to an enhanced dissolution rate.[6][7]
Q6: Can sonication degrade this compound?
A6: While sonication is a high-energy process, it is generally considered a safe method for improving the dissolution of small molecules when appropriate parameters are used. To minimize the risk of degradation, it is crucial to keep the sample cool during sonication, for instance, by using an ice bath.[8] Using a pulsed sonication mode can also help to reduce heat buildup.[8] Over-sonication should be avoided as it can potentially degrade the compound.[9]
Q7: Does sonication increase the intrinsic solubility of this compound or just the rate of dissolution?
A7: Primarily, sonication increases the rate of dissolution by breaking down particles and increasing the surface area.[7][10] There is some discussion that the localized hot spots created by cavitation could transiently increase solubility in a manner similar to heating.[10] However, the main and most well-understood effect is the acceleration of the dissolution process.[6][10]
Quantitative Data on Sonication-Assisted Dissolution
| Time (minutes) | Dissolution of Meloxicam (B1676189) without Sonication (%) | Dissolution of Meloxicam with Sonication (%) |
| 2 | 40.73 | 92.92 |
| 30 | 90.74 | 99.95 |
Data adapted from a study on meloxicam nanocrystals prepared by sonication.[11]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for up to 5 minutes.
-
Alternatively, or in addition to sonication, warm the tube to 37°C for 10-15 minutes with intermittent vortexing until the solution is clear.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Sonication-Assisted Preparation of an In Vivo Formulation
This protocol is based on a formulation with a final concentration of ≥ 2.5 mg/mL.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution (10% of the final volume).
-
Add PEG300 (40% of the final volume) and mix thoroughly.
-
Add Tween-80 (5% of the final volume) and mix until the solution is homogenous.
-
Place the tube in an ice bath.
-
While on ice, add saline (45% of the final volume) dropwise while vortexing.
-
If any precipitation occurs, sonicate the solution in an ultrasonic bath with cooling (ice bath) until the solution becomes clear. Use short pulses to avoid excessive heating.
-
The final formulation should be a clear solution. It is recommended to use this formulation on the same day it is prepared.
Visualizations
Mechanism of Sonication-Assisted Dissolution
Caption: Workflow of sonication improving dissolution.
This compound Signaling Pathway
Caption: Simplified PTEN signaling pathway inhibited by VO-Ohpic.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 7. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the sonication process for meloxicam nanocrystals preparation - PMC [pmc.ncbi.nlm.nih.gov]
stability of VO-Ohpic trihydrate in DMSO stock solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of VO-Ohpic trihydrate in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO.[1][2][3][4] It is recommended to use fresh, anhydrous DMSO to prepare your stock solution, as DMSO is hygroscopic and absorbed moisture can impact solubility.[2][3] To aid dissolution, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[4]
Q2: What is the recommended storage condition for a this compound DMSO stock solution?
A2: For optimal stability, DMSO stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[2] For short-term storage, -20°C is suitable for up to one month.[1][2][3] For long-term storage, -80°C is recommended for up to six months or even a year according to some suppliers.[1][2][3]
Q3: Can I store the DMSO stock solution at 4°C or room temperature?
A3: It is not recommended to store this compound DMSO stock solutions at 4°C or room temperature for any significant length of time. The stability of the compound in solution is significantly better at lower temperatures.
Q4: My this compound precipitated out of the DMSO solution upon freezing. What should I do?
A4: If you observe precipitation after thawing your stock solution, you can try to redissolve the compound by warming the vial to 37°C for 10-15 minutes and vortexing or sonicating until the solution is clear.[4] To prevent this from happening in the future, ensure you are using a sufficiently high concentration of fresh DMSO and consider preparing smaller aliquots.
Q5: I am observing inconsistent results in my experiments using a previously prepared stock solution. Could the compound be degrading?
A5: Inconsistent results can be an indication of compound degradation. If you have stored your stock solution for longer than the recommended duration or have subjected it to multiple freeze-thaw cycles, the concentration of the active compound may have decreased. It is advisable to prepare a fresh stock solution from the powder, which is more stable.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected bioactivity | Degradation of this compound in the stock solution. | Prepare a fresh stock solution from powder. Ensure proper storage conditions (-80°C for long-term) and minimize freeze-thaw cycles by preparing small aliquots. |
| Inaccurate initial concentration of the stock solution. | Re-weigh the compound and carefully prepare a new stock solution. Use a calibrated balance. | |
| Precipitation observed in the stock solution upon thawing | The solution may be supersaturated or the solubility has decreased due to water absorption by DMSO. | Gently warm the solution to 37°C and sonicate to redissolve.[4] Use fresh, anhydrous DMSO for future stock solution preparation.[2][3] |
| Color change of the DMSO stock solution | Potential degradation or oxidation of the vanadium complex. | Discard the stock solution and prepare a fresh one. Monitor the color of the new stock solution over time under proper storage conditions. |
Stability of this compound in Solution
Summary of Storage Recommendations for this compound Solutions:
| Storage Temperature | Recommended Duration | Source |
| -80°C | Up to 1 year | [3] |
| -80°C | Up to 6 months | [1][2] |
| -20°C | Up to 1 month | [1][2][3] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 415.20 g/mol ), weigh out 4.152 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the solid is completely dissolved. If necessary, gently warm the tube to 37°C for 10 minutes and/or place it in a sonicator bath for a few minutes to aid dissolution.[4]
-
Once the solution is clear, aliquot it into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and store them at -80°C for long-term storage.
Visualizations
References
effect of DTT on VO-Ohpic trihydrate inhibitory activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VO-Ohpic trihydrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, small-molecule inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3] Its primary mechanism of action is the specific inhibition of PTEN's cellular enzymatic activity, which leads to the activation of downstream signaling pathways such as the PI3K/AKT/mTOR pathway.[4][5][6] This inhibition results in increased phosphorylation of downstream targets like Akt and FoxO3a.[1][7]
Q2: What is the reported IC50 value for this compound against PTEN?
The half-maximal inhibitory concentration (IC50) of this compound for PTEN has been reported to be in the low nanomolar range, with values of 35 nM and 46 ± 10 nM cited in different studies.[1][2]
Q3: Is this compound specific to PTEN?
While this compound is a potent PTEN inhibitor, some studies have raised concerns about its specificity.[4] It has been reported that other phosphatases, such as Src homology region 2 domain-containing phosphatase-1 (SHP1), may be inhibited by this compound with at least a similar potency to PTEN.[4][8]
Q4: How should this compound be stored?
For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one month, or at -80°C for up to six months.[2]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected inhibitory activity.
-
Possible Cause 1: Presence of reducing agents in the assay buffer.
-
Troubleshooting Step: Unlike some other vanadium-based inhibitors (e.g., bisperoxovanadium compounds), the inhibitory activity of this compound on PTEN is not significantly affected by the presence of the reducing agent Dithiothreitol (DTT).[8] Therefore, the presence of DTT in your assay buffer is unlikely to be the cause of reduced inhibition. However, it is always good practice to maintain consistent buffer conditions.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: Be aware that this compound may inhibit other phosphatases, such as SHP1, with similar potency to PTEN.[4][8] If your experimental system expresses multiple phosphatases that could be inhibited by VO-Ohpic, consider using orthogonal methods to confirm that the observed phenotype is due to PTEN inhibition. This could include using siRNA to knock down PTEN or using a structurally different PTEN inhibitor.
-
-
Possible Cause 3: Inhibitor quality.
-
Troubleshooting Step: The potency of this compound can be influenced by the commercial source of the inhibitor.[8] If you are observing weak inhibition, consider obtaining the compound from a different supplier or verifying its purity and activity.
-
Issue 2: Unexpected cellular effects.
-
Possible Cause: Activation of multiple downstream pathways.
-
Troubleshooting Step: Inhibition of PTEN by this compound can lead to the activation of both the PI3K/AKT/mTOR and the Raf/MEK/ERK signaling pathways.[4] The ultimate cellular outcome can be complex and may include effects like cell cycle arrest and senescence, particularly in cells with low PTEN expression.[4] It is recommended to probe the activation status of multiple downstream pathways to fully understand the cellular response to VO-Ohpic treatment.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Effect of DTT | Reference |
| PTEN | 35 nM | No significant effect on inhibition | [7][8] |
| PTEN | 46 ± 10 nM | Not reported | [2] |
| SHP1 | 975 nM | No significant effect on inhibition | [8] |
Experimental Protocols
Protocol: Assessing the Effect of DTT on this compound Inhibitory Activity
This protocol is adapted from methodologies used to study phosphatase inhibitors.[8][9]
-
Reagents:
-
Recombinant human PTEN protein
-
This compound stock solution (e.g., in DMSO)
-
Assay Buffer: 100 mM Tris (pH 7.4)
-
Dithiothreitol (DTT)
-
Substrate: 3-O-methylfluorescein phosphate (B84403) (OMFP) or PIP3
-
96-well microtiter plates
-
-
Procedure:
-
Prepare two sets of assay buffers: one with a standard concentration of DTT (e.g., 2 mM) and one without DTT.
-
Prepare serial dilutions of this compound in both assay buffers.
-
In a 96-well plate, add the recombinant PTEN enzyme to each well containing the different concentrations of this compound in both the DTT-containing and DTT-free buffers.
-
Incubate the enzyme and inhibitor mixtures for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (OMFP or PIP3) to each well.
-
Monitor the reaction progress by measuring the change in fluorescence (for OMFP) or by a suitable method for detecting the product of the PIP3 reaction.
-
Plot the initial reaction rates against the inhibitor concentrations for both the DTT-containing and DTT-free conditions.
-
Calculate the IC50 values for this compound in the presence and absence of DTT to determine if DTT has a significant effect on its inhibitory activity.
-
Visualizations
Caption: PTEN signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for assessing the effect of DTT on this compound inhibitory activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VO-Ohpic Trihydrate for Maximal Akt Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of VO-Ohpic trihydrate for achieving maximum Akt activation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate Akt?
A1: this compound is a potent and specific small-molecule inhibitor of the lipid phosphatase PTEN (Phosphatase and Tensin Homolog) with an IC50 of approximately 35-46 nM.[1][2][3][4] PTEN negatively regulates the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the cell membrane. This recruits and activates Akt, a serine/threonine kinase, through phosphorylation at key residues like Ser473 and Thr308.[2][3]
Q2: What is the optimal concentration of this compound for maximum Akt activation?
A2: The optimal concentration can vary depending on the cell line and its endogenous PTEN expression level.[5][6] For instance, in NIH 3T3 and L1 fibroblasts, a dose-dependent increase in Akt phosphorylation at both Ser473 and Thr308 reached saturation at 75 nM.[2] In hepatocellular carcinoma cell lines like Hep3B, a dose-dependent increase in phospho-Akt was observed with concentrations up to 500 nM.[6] It is crucial to perform a dose-response experiment for your specific cell system.
Q3: How should I prepare and store this compound?
A3: this compound is typically a crystalline solid.[2][4] For in vitro experiments, it is often dissolved in DMSO to create a stock solution.[2][7][8] For in vivo use, specific formulations involving DMSO, PEG300, Tween-80, and saline have been described.[1] Stock solutions should be stored at -20°C or -80°C.[1] It is recommended to prepare working solutions fresh from the stock.[2] If precipitation occurs upon dilution, warming the solution at 37°C or sonication may help.[1][2]
Q4: How long should I treat my cells with this compound?
A4: The treatment duration can influence the observed effect. For detecting Akt phosphorylation, which is an early event in the signaling cascade, shorter incubation times (e.g., 30 minutes to a few hours) are generally sufficient. However, some studies investigating downstream effects like cellular senescence have used treatment durations of up to 72 hours or even five days.[5][6] An initial time-course experiment is recommended to determine the peak of Akt phosphorylation in your model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No increase in Akt phosphorylation (p-Akt) observed after treatment. | 1. Inactive Compound: Improper storage or handling may have degraded the this compound. | - Ensure proper storage of the compound at -20°C or -80°C.[1] - Prepare fresh dilutions from a new stock. |
| 2. PTEN-negative cell line: The cell line used may not express PTEN, the direct target of this compound. | - Confirm PTEN expression in your cell line via Western blot or qPCR.[5][6] - this compound will not activate Akt in PTEN-null cells.[5][6] | |
| 3. Suboptimal concentration: The concentration used may be too low to effectively inhibit PTEN. | - Perform a dose-response experiment with a range of concentrations (e.g., 10 nM to 1 µM). | |
| 4. Insufficient treatment time: The incubation time may be too short to see a significant effect. | - Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the peak response time. | |
| High background or inconsistent p-Akt levels in control (vehicle-treated) cells. | 1. High basal Akt activation: The cell culture conditions (e.g., high serum concentration) may be causing high baseline PI3K/Akt signaling. | - Serum-starve the cells for a few hours or overnight before treatment to reduce basal Akt phosphorylation. |
| 2. Issues with Western blot: Problems with antibody specificity, blocking, or washing steps. | - Optimize your Western blot protocol. Use a validated phospho-Akt antibody. - Ensure adequate blocking and stringent washing steps. | |
| Decreased cell viability or proliferation at higher concentrations. | 1. Induction of cellular senescence: Prolonged and strong activation of the Akt pathway can paradoxically lead to growth arrest and senescence in some cancer cell lines.[5][6] | - Assess markers of cellular senescence (e.g., β-galactosidase activity).[5] - Consider using lower concentrations or shorter treatment times if the goal is to study acute Akt activation without inducing senescence. |
| 2. Off-target effects: At very high concentrations, the inhibitor may have off-target effects. | - Use the lowest effective concentration determined from your dose-response experiments. |
Experimental Protocols
Dose-Response Experiment for Optimal this compound Concentration
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): Once cells are attached, replace the growth medium with a low-serum or serum-free medium and incubate for 4-16 hours. This helps to reduce basal Akt activation.
-
Preparation of this compound: Prepare a series of dilutions of this compound in the appropriate cell culture medium from a DMSO stock. Include a vehicle control (DMSO only) with the same final DMSO concentration as the highest this compound concentration.
-
Treatment: Treat the cells with the different concentrations of this compound (e.g., 0, 10, 50, 75, 100, 250, 500 nM) for the desired time (e.g., 60 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Determine the protein concentration of the lysates. Perform Western blotting to detect the levels of phosphorylated Akt (p-Akt Ser473 or Thr308) and total Akt.
Western Blot Protocol for Akt Activation
-
Protein Quantification: Quantify protein concentration in cell lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Data Presentation
Table 1: Example Dose-Response of this compound on Akt Phosphorylation in Hep3B Cells
| This compound (nM) | Incubation Time (hours) | p-Akt (Ser473) / Total Akt Ratio (Normalized to Control) |
| 0 (Vehicle) | 1 | 1.0 |
| 50 | 1 | 1.8 |
| 100 | 1 | 2.5 |
| 250 | 1 | 3.2 |
| 500 | 1 | 3.5 |
Note: The data presented in this table is illustrative and based on trends reported in the literature.[5][6] Actual results will vary depending on the specific experimental conditions.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on PTEN.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for experiments showing no increase in Akt phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 9. origene.com [origene.com]
potential off-target effects of VO-Ohpic trihydrate in cells
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of VO-Ohpic trihydrate, a potent PTEN inhibitor. This guide addresses potential off-target effects and provides detailed experimental protocols to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, reversible, and non-competitive inhibitor of the lipid phosphatase activity of Phosphatase and Tensin Homolog (PTEN).[1] By inhibiting PTEN, it prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the accumulation of PIP3 at the cell membrane. This accumulation subsequently activates downstream signaling pathways, most notably the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Q2: I am observing a phenotype that is inconsistent with PTEN inhibition. What could be the cause?
A2: While this compound is a potent PTEN inhibitor, it is not entirely specific and may exert off-target effects. One of the most well-documented off-targets is the Src homology region 2 domain-containing phosphatase-1 (SHP-1), which may be inhibited with similar or even greater potency than PTEN.[2] Inhibition of other phosphatases or cellular proteins could lead to unexpected biological responses. It is also possible that the observed phenotype is specific to the cell type or experimental conditions being used. We recommend performing thorough control experiments and considering the possibility of off-target effects in your data interpretation.
Q3: My cells are showing signs of oxidative stress or an unexpected anti-apoptotic effect. Is this a known effect of this compound?
A3: Recent studies have suggested that this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[3][4] Nrf-2 is a key transcription factor that regulates the cellular antioxidant response.[3] Its activation can lead to the expression of various cytoprotective genes, which may explain unexpected anti-apoptotic or anti-inflammatory effects.[3][4] This represents a potential off-target pathway that should be considered when analyzing your results.
Q4: How can I confirm that the observed effects in my experiment are due to on-target PTEN inhibition?
A4: To confirm on-target activity, we recommend a multi-pronged approach:
-
Use a structurally unrelated PTEN inhibitor: Comparing the effects of this compound with another PTEN inhibitor that has a different chemical scaffold can help determine if the observed phenotype is specific to PTEN inhibition.
-
Genetic knockdown or knockout of PTEN: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PTEN expression should phenocopy the effects of this compound if the activity is on-target.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can be used to confirm direct binding of this compound to PTEN in a cellular context.
-
Rescue experiments: Overexpression of a wild-type, but not a catalytically inactive, PTEN mutant should rescue the phenotype induced by this compound.
Q5: What is the recommended working concentration for this compound in cell-based assays?
A5: The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is crucial to perform a dose-response experiment to determine the minimal effective concentration that elicits the desired on-target effect while minimizing potential off-target effects. As a starting point, concentrations ranging from 100 nM to 1 µM are often used in the literature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected cellular phenotype | Off-target effects (e.g., inhibition of SHP-1 or other phosphatases). | 1. Perform a selectivity profiling experiment to assess the activity of this compound against a panel of phosphatases. 2. Use orthogonal validation methods, such as a structurally different PTEN inhibitor or genetic knockdown of PTEN. 3. Investigate the involvement of the Nrf-2 pathway by measuring the expression of Nrf-2 target genes. |
| Cellular toxicity at expected effective concentrations | Off-target effects or cell-type specific sensitivity. | 1. Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. 2. Reduce the concentration of this compound to the lowest effective dose. 3. Ensure the solvent (e.g., DMSO) concentration is not exceeding toxic levels. |
| No observable effect on the PI3K/AKT pathway | 1. Incorrect concentration of the inhibitor. 2. Low PTEN expression in the cell line. 3. Degraded compound. | 1. Perform a dose-response experiment. 2. Confirm PTEN expression in your cell line by Western blot or qPCR. 3. Use a fresh stock of this compound. |
| Variability between experiments | 1. Inconsistent cell culture conditions. 2. Pipetting errors. 3. Instability of the compound in media. | 1. Standardize cell seeding density, passage number, and media conditions. 2. Use calibrated pipettes and proper technique. 3. Prepare fresh dilutions of this compound for each experiment. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary target, PTEN, and other phosphatases. This data highlights the importance of using the compound at appropriate concentrations to maintain selectivity.
| Target | IC50 (nM) | Reference |
| PTEN | 35 | [5] |
| SHP-1 | 975 | [2] |
| SopB | 588 | [5] |
| MTM | 4030 | [5] |
| PTPβ | 57500 | [5] |
| SAC | >10000 | [5] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration for 1-2 hours.
-
-
Harvesting and Lysis:
-
Harvest cells by scraping and wash with PBS.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Heating and Precipitation:
-
Aliquot the clarified lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cool the samples at room temperature for 3 minutes.
-
Centrifuge at high speed to pellet the aggregated proteins.
-
-
Analysis:
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol is designed to identify the cellular binding partners of this compound, including potential off-targets.
Methodology:
-
Immobilization of the Small Molecule:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the derivatized compound with the beads to achieve covalent immobilization.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Cell Lysis and Incubation:
-
Prepare a native cell lysate from the cell line of interest in a mild lysis buffer to preserve protein-protein interactions.
-
Incubate the clarified cell lysate with the this compound-conjugated beads (and control beads without the compound) for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the bound proteins using a competitive elution with an excess of free this compound, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins that specifically interact with this compound by comparing the results from the compound-conjugated beads to the control beads.[8][9]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-Target PTEN Signaling Pathway.
Caption: Potential Off-Target Nrf-2 Signaling.
Caption: Troubleshooting Unexpected Results.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
troubleshooting unexpected phenotypes with VO-Ohpic trihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PTEN inhibitor, VO-Ohpic trihydrate.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Q1: I am not observing the expected increase in Akt phosphorylation (p-Akt) after treating my cells with this compound. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Activity:
-
Solubility: this compound is soluble in DMSO, but insoluble in water.[1][2] Ensure you are using freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly reduce solubility.[1] For a higher concentration, you can warm the tube at 37°C for 10 minutes or use an ultrasonic bath.[2]
-
Storage: Store the solid compound at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Improper storage can lead to compound degradation.
-
Activity Check: If possible, test the batch of this compound in a cell line known to be responsive, such as Hep3B cells, which have low PTEN expression.[3]
-
-
Experimental Conditions:
-
Cell Line Specificity: The effect of this compound is dependent on the PTEN expression level of the cell line.[3] Cells with high levels of PTEN (e.g., PLC/PRF/5) may show a less pronounced effect, while PTEN-negative cells (e.g., SNU475) are expected to be insensitive.[3] Confirm the PTEN status of your cell line.
-
Treatment Concentration and Duration: The effective concentration can vary between cell lines. A dose-response experiment is recommended. Increased Akt phosphorylation has been observed at concentrations as low as 75 nM in NIH 3T3 and L1 fibroblasts.[2] Treatment times can also influence the outcome.
-
Serum Conditions: The presence of growth factors in serum can activate the PI3K/Akt pathway, potentially masking the effect of the inhibitor. Consider serum-starving your cells before treatment.
-
-
Western Blot Protocol:
-
Lysis Buffer: Ensure your lysis buffer contains phosphatase inhibitors to prevent dephosphorylation of Akt after cell lysis.[4]
-
Antibody Quality: Use a validated antibody specific for phosphorylated Akt (e.g., at Ser473 or Thr308).
-
Loading Control: Normalize p-Akt levels to total Akt to account for any variations in protein loading.[4]
-
Troubleshooting Workflow for No p-Akt Increase
Caption: Troubleshooting logic for absent p-Akt signal.
Q2: I am observing unexpected cytotoxicity or a decrease in cell viability in my cell line treated with this compound. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
On-Target Effect Leading to Senescence: In some cancer cell lines with low PTEN expression, such as Hep3B, this compound can induce cellular senescence, which leads to a halt in proliferation and can be mistaken for cytotoxicity.[3]
-
Off-Target Effects: While considered selective, high concentrations of this compound might inhibit other phosphatases.
-
Concentration: Use the lowest effective concentration determined from a dose-response curve to minimize off-target effects. One study reported much weaker inhibition of PTEN (IC50 in the micromolar range) and potent inhibition of SHP1 (IC50 of 975 nM).[5]
-
Control Compounds: If available, use other PTEN inhibitors with different chemical scaffolds to see if they produce the same phenotype.
-
-
Cell Line Sensitivity: The genetic background of your cell line can influence its response.
Q3: My experimental results with this compound are inconsistent between experiments. What could be the cause of this variability?
Possible Causes and Troubleshooting Steps:
-
Compound Preparation:
-
Cell Culture Conditions:
-
Confluency: Cell confluency can significantly impact signaling pathways.[7] Ensure you are seeding and treating cells at a consistent confluency for all experiments.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
-
Experimental Timing:
-
Treatment Duration: Be precise with the timing of treatment and harvesting.
-
Time of Day: Circadian rhythms can influence cellular signaling. Performing experiments at the same time of day can reduce variability.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound? A: this compound is a potent and selective inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog).[2] PTEN is a phosphatase that negatively regulates the PI3K/Akt signaling pathway. By inhibiting PTEN, this compound leads to the accumulation of PIP3, which in turn activates downstream targets like Akt and FoxO3a.[4]
Q: What is the recommended solvent and storage for this compound? A: this compound is soluble in DMSO (≥50 mg/mL) but insoluble in water.[1] It is recommended to store the solid compound at -20°C. Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q: What are the known off-target effects of this compound? A: While generally selective for PTEN, some studies have suggested potential off-target effects, particularly at higher concentrations. It has been shown to inhibit other phosphatases like SHP1.[5] It is crucial to use the lowest effective concentration to minimize these effects.
Q: Can this compound induce senescence? A: Yes, in certain cancer cell lines with low PTEN expression (e.g., Hep3B), this compound has been shown to inhibit cell viability and proliferation by inducing cellular senescence.[3] This is an important consideration when interpreting results that show a decrease in cell number.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Source |
| IC50 (PTEN) | 35 nM | [2] |
| IC50 (PTEN) | 46 ± 10 nM | [1] |
| Effective Concentration (p-Akt increase) | Saturation at 75 nM (NIH 3T3, L1 fibroblasts) | [2] |
| Effect on Cell Viability (Hep3B) | Dose-dependent decrease | [3] |
| Effect on Cell Viability (PLC/PRF/5) | Lesser dose-dependent decrease | [3] |
| Effect on Cell Viability (SNU475) | No effect | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This protocol provides a detailed methodology for assessing the phosphorylation of Akt at Ser473 following treatment with this compound.
Materials:
-
Cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Serum-free medium
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
(Optional) Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with varying concentrations of this compound or a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[4]
-
Incubate for the desired time period.
-
-
Cell Lysis and Protein Extraction:
-
Place the culture dishes on ice and wash the cells twice with ice-cold PBS.[4]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[4]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[4]
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
-
Signal Detection and Analysis:
-
Prepare and apply the ECL substrate according to the manufacturer's instructions.
-
Acquire the chemiluminescent signal using a digital imaging system.[4]
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.[4]
-
Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample.[4]
-
Expected Results: In responsive cell lines, a dose-dependent increase in the p-Akt/total Akt ratio should be observed.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits PTEN, leading to Akt activation.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Alterations in PTEN Insufficient to Predict Sensitivity to Drugs Targeting PI3K/mTOR Pathway - The ASCO Post [ascopost.com]
- 7. thrivebio.com [thrivebio.com]
Validation & Comparative
Comparative Analysis of PTEN Inhibitors: A Focus on VO-Ohpic Trihydrate
For researchers and professionals in drug development, the targeted inhibition of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) is of significant interest for therapeutic strategies in various diseases, including cancer and diabetes. This guide provides a comparative analysis of VO-Ohpic trihydrate, a potent PTEN inhibitor, alongside other common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of PTEN Inhibitors
This compound stands out as a highly potent inhibitor of PTEN. Its efficacy, measured by its half-maximal inhibitory concentration (IC50), is in the low nanomolar range. Different studies report IC50 values of 35 nM and 46±10 nM for this compound against PTEN.[1][2][3][4] This positions it as one of the most potent inhibitors available for research. The following table provides a quantitative comparison with other known PTEN inhibitors.
| Inhibitor | IC50 Value (nM) | Target(s) | Notes |
| This compound | 35[2][3][4] / 46±10[1][5] | PTEN | Reversible, noncompetitive inhibitor.[5][6] |
| BpV(HOpic) | 14[6] | PTEN | Potent and selective inhibitor.[6] |
| BpV(phen) trihydrate | 38[6] | PTEN, PTP-β, PTP-1B | Also inhibits other protein tyrosine phosphatases.[6] |
| SF1670 | Not specified, but potent | PTEN | Potent and specific PTEN inhibitor.[6] |
PTEN Signaling Pathway
PTEN is a crucial tumor suppressor that functions as a lipid phosphatase, counteracting the PI3K-Akt signaling pathway.[7][8][9] It achieves this by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[10] The loss or inhibition of PTEN leads to an accumulation of PIP3, which in turn activates downstream signaling cascades, most notably the Akt/mTOR pathway, promoting cell growth, proliferation, and survival.[7][8][11]
Experimental Protocols
The determination of the IC50 value for PTEN inhibitors is critical for their characterization. The following outlines a common methodology.
In Vitro PTEN Inhibition Assay
This protocol is based on methods described for characterizing this compound.[3][5]
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of PTEN by 50%.
Materials:
-
Recombinant human PTEN enzyme
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
Assay Buffer: 100 mM Tris (pH 7.4) containing 2 mM DTT
-
Substrate:
-
Physiological: Phosphatidylinositol 3,4,5-triphosphate (PIP3)
-
Artificial: 3-O-methylfluorescein phosphate (B84403) (OMFP)
-
-
Detection Reagent (for PIP3 substrate): Malachite green solution
-
96-well microplate
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor (e.g., this compound) in 1% DMSO.
-
Pre-incubation: In a 96-well plate, add the PTEN enzyme to the assay buffer. Then, add the various concentrations of the inhibitor to the wells. Allow the enzyme and inhibitor to pre-incubate at room temperature for 10 minutes.[3][5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (either PIP3 or OMFP) to each well.
-
Incubation: Incubate the plate at 30°C for 20 minutes.[5]
-
Reaction Termination and Detection:
-
For PIP3 substrate: Stop the reaction by adding the malachite green reagent. This reagent detects the free phosphate released by PTEN activity. Allow the color to develop for 10 minutes and then measure the absorbance at 650 nm.[5]
-
For OMFP substrate: The dephosphorylation of OMFP produces a fluorescent product. The fluorescence can be measured directly in a fluorescence plate reader.
-
-
Data Analysis:
-
Correct for background absorbance/fluorescence from the buffer and inhibitor alone.
-
Calculate the percentage of PTEN inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
This guide provides a foundational comparison of this compound with other PTEN inhibitors. Researchers should always refer to specific product datasheets and published literature for the most detailed and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The role of PTEN and its signalling pathways, including AKT, in breast cancer; an assessment of relationships with other prognostic factors and with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTEN-regulated signaling pathway [pfocr.wikipathways.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to VO-Ohpic Trihydrate and bpV(phen) as PTEN Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely used PTEN inhibitors: VO-Ohpic trihydrate and bpV(phen). The information presented is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by objectively outlining their mechanisms of action, potency, selectivity, and the experimental protocols for their validation.
Introduction to PTEN Inhibition
The Phosphatase and Tensin homolog deleted on chromosome Ten (PTEN) is a critical tumor suppressor protein that acts as a dual-specificity phosphatase.[1] Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K/Akt signaling pathway.[2][3] By converting PIP3 back to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN negatively regulates this pathway, which is crucial for cell growth, proliferation, and survival.[2] Inhibition of PTEN leads to the accumulation of PIP3, subsequent activation of Akt, and the promotion of downstream signaling cascades.[2][3] This makes PTEN inhibitors valuable tools for studying cellular signaling and potential therapeutic agents.
Comparative Performance Data
The following table summarizes the quantitative data for this compound and bpV(phen) based on available in vitro studies. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Inhibitor | Target | IC50 Value | Mechanism of Action | Selectivity Profile |
| This compound | PTEN | 35 nM[4][5], 46±10 nM[6][7][8] | Reversible, noncompetitive inhibitor that stabilizes the inactive conformation of PTEN through hydrogen bonding and hydrophobic interactions.[1][3][8] | Reported to be a potent and selective PTEN inhibitor.[8] However, some studies suggest it may also inhibit other phosphatases like SHP1.[9][10] |
| bpV(phen) | PTEN | 38 nM[2][7][11][12][13][14][15][16] | Oxidative formation of a disulfide bridge between Cys124 and Cys71 in the PTEN active site. This inhibition is reversible with reducing agents.[2][17] | Potent PTEN inhibitor but also inhibits other protein tyrosine phosphatases (PTPs) such as PTP-β (IC50 = 343 nM) and PTP-1B (IC50 = 920 nM).[7][11][12][13][14] Considered more indiscriminate than other bpV compounds.[18] Its potency is significantly reduced in the presence of reducing agents like DTT.[2] |
Mechanism of Action and Signaling Pathway
Both this compound and bpV(phen) ultimately lead to the upregulation of the PI3K/Akt pathway by inhibiting PTEN. However, their molecular mechanisms of inhibition differ significantly.
This compound acts as a reversible, noncompetitive inhibitor.[3][8] It is believed to bind to PTEN and stabilize its inactive conformation, preventing it from dephosphorylating PIP3.[1] This leads to an accumulation of PIP3 at the plasma membrane and subsequent activation of downstream signaling.
bpV(phen) , on the other hand, inhibits PTEN through an oxidative mechanism. It facilitates the formation of a disulfide bond between two cysteine residues (Cys124 and Cys71) within the active site of PTEN.[2][17] This modification renders the enzyme inactive. The inhibition by bpV(phen) is reversible and can be negated by the presence of reducing agents, a critical consideration for in vitro experiments.[2]
The downstream consequence of PTEN inhibition by either compound is the activation of the PI3K/Akt signaling pathway, as depicted in the diagram below.
Experimental Protocols
Validating the efficacy of PTEN inhibitors in a research setting is crucial. Below are generalized protocols for a PTEN phosphatase activity assay and for assessing the downstream effects of PTEN inhibition in a cellular context.
In Vitro PTEN Phosphatase Inhibition Assay
This assay directly measures the enzymatic activity of recombinant PTEN in the presence of an inhibitor.
Materials:
-
Recombinant human PTEN enzyme
-
This compound or bpV(phen) stock solution
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT - note: DTT should be omitted or used with caution when testing bpV(phen))
-
Substrate: A water-soluble, fluorogenic or colorimetric phosphatase substrate such as DiFMUP or pNPP, or the physiological substrate PIP3.
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations.
-
Enzyme Preparation: Dilute the recombinant PTEN to a working concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, add the diluted inhibitor solutions to the respective wells. Include control wells with buffer only (blank) and enzyme with no inhibitor (maximum activity).
-
Pre-incubation: Add the diluted PTEN enzyme to each well and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.
-
Measurement: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Data Analysis: Subtract the blank reading from all other readings. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Assay for PTEN Inhibition: Western Blot for p-Akt
This method assesses the downstream consequences of PTEN inhibition by measuring the phosphorylation of Akt.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound or bpV(phen)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PTEN inhibitor for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against p-Akt. Subsequently, probe with the secondary antibody. A total Akt antibody should be used on a parallel blot or after stripping the membrane to serve as a loading control.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. An increase in the p-Akt/total Akt ratio indicates successful PTEN inhibition.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. probechem.com [probechem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of VO-Ohpic Trihydrate Against Other Phosphatases
For Researchers, Scientists, and Drug Development Professionals
VO-Ohpic trihydrate is a potent, reversible, and non-competitive inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2] Its ability to selectively inhibit PTEN has significant implications for research into signaling pathways, particularly the PI3K/AKT/mTOR pathway, and for the development of therapeutics for conditions such as cancer and diabetes.[3] This guide provides an objective comparison of this compound's performance against other phosphatases, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Activity
The selectivity of a pharmacological inhibitor is a critical parameter for its utility as a research tool and a therapeutic agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against PTEN and a panel of other phosphatases, providing a clear overview of its selectivity profile.
| Phosphatase Target | IC50 (nM) | Fold Selectivity vs. PTEN | Reference |
| PTEN | 35 | 1 | [4][5][6] |
| SopB | 588 | ~17 | [4][5] |
| SHP1 | 975 | ~28 | [7] |
| Myotubularin (MTM) | 4,030 | ~115 | [4][5] |
| PTPβ | 57,500 | ~1643 | [4][5] |
| SAC1 | >10,000 | >285 | [4][8] |
Note on Conflicting Data: It is important to note that some studies have reported conflicting data regarding the selectivity of this compound. One study found a significantly weaker IC50 for PTEN (6.74 µM) and a potent inhibition of SHP1 (IC50 of 975 nM), suggesting a lack of selectivity.[7] Researchers should be aware of this discrepancy when interpreting their results.
Signaling Pathway Context
This compound's primary target, PTEN, is a critical negative regulator of the PI3K/AKT signaling pathway. By inhibiting PTEN, this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates AKT and its downstream effectors. This mechanism is central to many cellular processes, including cell growth, proliferation, and survival.
Caption: PTEN's role in the PI3K/AKT signaling pathway and its inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's selectivity.
In Vitro Phosphatase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of this compound against various phosphatases.
Caption: General experimental workflow for determining phosphatase inhibition.
Detailed Steps:
-
Reagent Preparation:
-
Recombinant phosphatases (e.g., PTEN, SHP1, PTP1B) are purified and diluted to a working concentration in the appropriate assay buffer.
-
A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations.[3][9]
-
The substrate is prepared. For PTEN, common substrates include the artificial substrate 3-O-methylfluorescein phosphate (B84403) (OMFP) or the physiological substrate phosphatidylinositol 3,4,5-triphosphate (PIP3).[3] For protein tyrosine phosphatases, p-nitrophenyl phosphate (pNPP) is often used.
-
-
Assay Performance:
-
The phosphatase enzyme is pre-incubated with varying concentrations of this compound for a specified period (e.g., 10 minutes at room temperature) in a 96-well plate.[3]
-
The phosphatase reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined time, and the formation of the product is measured. For OMFP, this is done by detecting the increase in fluorescence.[3] For PIP3, a common method is the malachite green assay, which measures the release of free phosphate.[9]
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Conclusion
The available data strongly indicates that this compound is a potent and highly selective inhibitor of PTEN. Its selectivity against other phosphatases, particularly protein tyrosine phosphatases, is substantial, making it a valuable tool for specifically probing the function of PTEN in cellular signaling. However, researchers should remain cognizant of the conflicting reports regarding its activity against SHP1 and consider validating its selectivity in their specific experimental systems. The detailed protocols provided herein should facilitate the independent verification and application of this compound in future research endeavors.
References
- 1. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. VO-OHpic | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
Navigating the Specificity of PTEN Inhibition: A Comparative Analysis of VO-Ohpic Trihydrate
For researchers, scientists, and drug development professionals, the precise modulation of cellular signaling pathways is paramount. This guide provides a comprehensive comparison of VO-Ohpic trihydrate, a potent PTEN inhibitor, with other signaling molecules, offering objective performance data and detailed experimental methodologies to inform inhibitor selection and experimental design.
This compound has emerged as a valuable tool for investigating the tumor suppressor phosphatase and tensin homolog (PTEN), a critical negative regulator of the PI3K/Akt signaling pathway.[1] Its efficacy is rooted in its ability to specifically inhibit the lipid phosphatase activity of PTEN, thereby activating downstream signaling cascades that influence cell growth, proliferation, and survival.[1] However, a thorough understanding of its cross-reactivity with other signaling molecules is essential for the accurate interpretation of experimental results.
Quantitative Comparison of Inhibitor Specificity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and alternative compounds against a panel of phosphatases and kinases. This data provides a quantitative measure of their relative potencies and selectivities.
Table 1: Cross-Reactivity of PTEN Inhibitors with Other Phosphatases
| Compound | PTEN | SHP-1 | PTP1B | SopB | Myotubularin (MTM) | SAC1 | PTP-β |
| This compound | 35 nM[1][2][3] / 46 nM[4] | 975 nM[5] | >10,000 nM | 588 nM[2][6] | 4,030 nM[2][6] | >10,000 nM[2][6] | 57,500 nM[2][6] |
| bpV(HOpic) | 14 nM[3][7][8][9][10] | - | ~25,200 nM (1800-fold less potent than PTEN)[8] | - | - | - | ~4,900 nM (350-fold less potent than PTEN)[8] |
| bpV(phen) | 38 nM[6][11][12] | - | 920 nM[6][11][12] | - | - | - | 343 nM[6][11][12] |
Note: Some studies have reported conflicting data on the selectivity of this compound, with one study suggesting more potent inhibition of SHP1 than indicated here.[5] Researchers should consider this variability when interpreting results.
Table 2: Comparison with Inhibitors of Downstream Signaling Pathways
| Compound | Primary Target(s) | IC50 | Known Off-Targets (IC50) |
| LY294002 | PI3Kα, PI3Kδ, PI3Kβ | 0.5 µM, 0.57 µM, 0.97 µM[13] | CK2 (98 nM)[13], mTOR, DNA-PK, Pim-1[13][14] |
| Wortmannin | PI3K | ~5 nM[15] | mTOR, DNA-PK, other PI3K-related kinases[7][14] |
| U0126 | MEK1, MEK2 | 72 nM, 58 nM[2][5] | Generally highly selective with little to no effect on PKC, Raf, ERK, JNK, MEKK, MKK-3, MKK-4/SEK, MKK-6, Cdk2, or Cdk4[2][16] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the methods for assessing cross-reactivity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of cross-reactivity studies.
In Vitro Phosphatase Inhibition Assay (Colorimetric - pNPP)
This protocol describes a common method to determine the inhibitory effect of a compound on phosphatase activity using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Recombinant phosphatase of interest
-
This compound or alternative inhibitor
-
pNPP substrate solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM DTT)
-
Stop Solution (e.g., 5 N NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add 20 µL of the diluted inhibitor or vehicle (for control) to each well.
-
Enzyme Addition: Add 20 µL of the diluted recombinant phosphatase to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the reaction by adding 20 µL of the pNPP substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding 20 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cell line of interest
-
This compound or alternative inhibitor
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the inhibitor at the desired concentration or with a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes. Include an unheated control sample.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath) or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Block the membrane and probe with the primary antibody specific for the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal. Quantify the band intensities for each temperature point. Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[17][18][19][20]
Broad-Spectrum Kinase Profiling
For a comprehensive assessment of cross-reactivity with the human kinome, services such as KINOMEscan® can be employed. This competition binding assay platform quantitatively measures the interaction of a compound against a large panel of kinases, providing a detailed selectivity profile. The output is typically a dissociation constant (Kd) for each kinase, allowing for a precise understanding of off-target effects.[21][22][23][24][25]
Conclusion
This compound is a potent and largely selective inhibitor of PTEN. However, the potential for cross-reactivity with other signaling molecules, particularly certain phosphatases, necessitates careful consideration and appropriate control experiments. By utilizing the quantitative data and detailed protocols provided in this guide, researchers can make informed decisions about the most suitable inhibitors for their studies and design experiments that yield clear and interpretable results. The comparison with inhibitors targeting downstream effectors of the PTEN pathway further contextualizes its utility and highlights the importance of selecting compounds with well-characterized selectivity profiles.
References
- 1. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. U0126 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. bpV(HOpic), PTP and PTEN inhibitor (CAS 722494-26-0) | Abcam [abcam.com]
- 10. bpV(HOpic) A potent phosphotyrosine phosphatase inhibitor. | Sigma-Aldrich [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
- 17. benchchem.com [benchchem.com]
- 18. annualreviews.org [annualreviews.org]
- 19. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 20. news-medical.net [news-medical.net]
- 21. chayon.co.kr [chayon.co.kr]
- 22. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. youtube.com [youtube.com]
- 25. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
A Comparative Analysis of PTEN Inhibitor Potencies for Researchers
For researchers and drug development professionals navigating the landscape of PTEN inhibitors, a clear understanding of their comparative potencies is crucial for experimental design and therapeutic development. This guide provides an objective comparison of commonly used PTEN inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and workflows.
The tumor suppressor PTEN (Phosphatase and Tensin Homolog) is a critical negative regulator of the PI3K/Akt signaling pathway, a cascade pivotal for cell growth, proliferation, and survival.[1] Inhibition of PTEN has emerged as a promising therapeutic strategy in various contexts, including nerve regeneration and certain cancers.[2] This guide focuses on a comparative analysis of the potencies of different small molecule PTEN inhibitors.
Potency of Common PTEN Inhibitors
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported IC50 values for several widely used PTEN inhibitors. It is important to note that these values can vary depending on the specific assay conditions, such as the substrate used and the presence of reducing agents.[3]
| Inhibitor | PTEN IC50 (nM) | Other Notable Targets | Reference |
| bpV(HOpic) | 14 | PTP-β, PTP-1B | [4] |
| bpV(pic) | 31 | - | [2] |
| VO-Ohpic trihydrate | 35 - 46 | - | [5][6] |
| bpV(phen) | 38 | PTP-β, PTP-1B | [2] |
| SF1670 | 2000 | CD45 | [7] |
Experimental Protocols for Determining PTEN Inhibitor Potency
The determination of PTEN inhibitor potency is typically achieved through in vitro enzymatic assays. These assays measure the ability of an inhibitor to block the phosphatase activity of purified PTEN on a specific substrate. Below is a generalized protocol for a standard in vitro PTEN inhibition assay.
In Vitro PTEN Phosphatase Inhibition Assay
Objective: To determine the IC50 value of a test compound against purified PTEN enzyme.
Materials:
-
Purified recombinant PTEN enzyme
-
PTEN substrate: Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) or a surrogate substrate like 3-O-methylfluorescein phosphate (B84403) (OMFP)[8]
-
Assay Buffer (e.g., containing Tris-HCl, DTT, MgCl2)
-
Test inhibitor (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Plate reader for detecting the product of the phosphatase reaction (e.g., malachite green for phosphate detection, or a fluorescence reader for OMFP)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. A typical concentration range might span from nanomolar to micromolar, depending on the expected potency of the inhibitor.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the purified PTEN enzyme, and the various concentrations of the test inhibitor. Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the PTEN substrate (e.g., PIP3 or OMFP) to all wells.
-
Reaction Incubation: Incubate the plate at the reaction temperature for a specific time (e.g., 20-30 minutes), allowing the enzyme to catalyze the dephosphorylation of the substrate.
-
Reaction Termination and Detection: Stop the reaction (if necessary) and measure the amount of product formed. For PIP3, this is often done by quantifying the amount of free phosphate released using a malachite green-based detection reagent.[9] For OMFP, the increase in fluorescence is measured.[8]
-
Data Analysis:
-
Subtract the background reading (no enzyme control) from all other readings.
-
Calculate the percentage of PTEN inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Visualizing the PTEN Signaling Pathway and Experimental Workflow
To further aid in the understanding of PTEN function and the methods used to assess its inhibition, the following diagrams have been generated.
Caption: The PTEN signaling pathway and the inhibitory action of small molecules.
Caption: A typical experimental workflow for determining the IC50 of a PTEN inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to PTEN Suppression: VO-Ohpic Trihydrate vs. siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals navigating the complexities of cellular signaling, the targeted suppression of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), is a critical experimental approach. This guide provides an objective comparison of two predominant methods for achieving this: the small molecule inhibitor VO-Ohpic trihydrate and siRNA-mediated gene knockdown. This comparison will delve into their distinct mechanisms of action, performance metrics, and experimental considerations, supported by experimental data and detailed protocols to inform the selection of the most suitable method for your research objectives.
Mechanism of Action: A Tale of Two Approaches
This compound: Direct Enzymatic Inhibition
This compound is a potent, reversible, and non-competitive small molecule inhibitor of PTEN's lipid phosphatase activity.[1][2] It directly interacts with the PTEN enzyme, preventing it from dephosphorylating its primary substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] This inhibition leads to the accumulation of PIP3 at the cell membrane and subsequent activation of the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival, proliferation, and growth.[3][4]
siRNA-Mediated Knockdown: Silencing at the Source
In contrast, siRNA-mediated PTEN knockdown operates at the genetic level. Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that, when introduced into a cell, leverage the endogenous RNA interference (RNAi) machinery.[5] The siRNA guides the RNA-Induced Silencing Complex (RISC) to recognize and cleave the messenger RNA (mRNA) transcript of the PTEN gene.[6] This targeted degradation of mRNA prevents its translation into the PTEN protein, resulting in a significant reduction in the total cellular levels of the PTEN protein.[5]
Performance Comparison: A Quantitative Overview
The choice between a chemical inhibitor and a genetic knockdown approach often hinges on quantitative parameters such as potency, specificity, and duration of effect. The following table summarizes key performance metrics for this compound and siRNA-mediated PTEN knockdown based on available literature.
| Parameter | This compound | siRNA-Mediated PTEN Knockdown |
| Target | PTEN protein (enzymatic activity) | PTEN mRNA |
| Mechanism | Non-competitive inhibition | mRNA degradation |
| Potency (IC50) | 35-46 nM[3] | Not applicable |
| Effective Concentration | 0.1 - 1 µM (in cell culture)[2][7] | 5 - 25 nM[8][9] |
| Knockdown Efficiency | Not applicable | >80-95% reduction in protein levels[8][10] |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours for maximal effect)[5][11] |
| Duration of Effect | Dependent on compound half-life and cellular clearance; reversible[1][2] | Transient (typically 3-7 days)[5][8] |
| Specificity | Can have off-target effects on other phosphatases (e.g., SHP1)[12] | Highly sequence-specific, but can have off-target effects due to seed region homology[6][13] |
| Reversibility | Yes[1][2] | No (effect diminishes as cells divide and siRNA is diluted/degraded) |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are generalized protocols for the application of this compound and siRNA-mediated knockdown of PTEN in a cell culture setting.
This compound Treatment Protocol
This protocol outlines the steps for inhibiting PTEN activity in cultured cells using this compound.
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[14] Further dilute the stock solution in a complete cell culture medium to the desired final working concentration (e.g., 1 µM).[2][7]
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired duration (e.g., 15 minutes to 72 hours) at 37°C in a CO2 incubator.[4][15]
-
Downstream Analysis: Following incubation, cells can be lysed for biochemical analysis (e.g., Western blot for phospho-Akt and total PTEN levels) or utilized in functional assays.
siRNA Transfection Protocol for PTEN Knockdown
This protocol provides a general framework for transiently knocking down PTEN expression using siRNA.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.[5]
-
Complex Formation:
-
In one tube, dilute the PTEN-specific siRNA (and a non-targeting control siRNA in a separate tube) in a serum-free medium (e.g., Opti-MEM™).[16]
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.[16]
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.[5]
-
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.[5]
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time for achieving maximal knockdown will vary depending on the cell type and the stability of the PTEN protein.[5]
-
Downstream Analysis: After incubation, cells can be harvested for analysis of mRNA (qRT-PCR) or protein (Western blot) levels to confirm knockdown efficiency, or used in functional assays.
Visualizing the Molecular Interactions and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
The PTEN/PI3K/Akt signaling pathway and points of intervention.
Comparative experimental workflows for VO-Ohpic and siRNA.
Conclusion and Recommendations
The decision to employ this compound versus siRNA-mediated knockdown for PTEN suppression is contingent upon the specific research question and experimental context.
This compound offers a rapid, reversible, and titratable method to investigate the acute functional consequences of PTEN enzymatic inhibition. This makes it particularly well-suited for pharmacological studies, initial target validation, and experiments where temporal control of PTEN activity is paramount. However, the potential for off-target effects necessitates careful validation and the use of appropriate controls.
siRNA-mediated knockdown provides a highly specific and potent means to reduce total PTEN protein levels, making it the gold standard for studying the consequences of sustained PTEN loss. This approach is invaluable for genetic validation of PTEN as a therapeutic target. Key considerations include the transient nature of the knockdown and the need for meticulous optimization of transfection conditions to maximize efficiency and minimize off-target effects.
Ultimately, a comprehensive understanding of PTEN's multifaceted role in cellular physiology can be most robustly achieved by leveraging the complementary strengths of both the chemical inhibitor and genetic knockdown approaches. The judicious application of these powerful tools will continue to drive new discoveries in both basic research and therapeutic development.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - US [thermofisher.com]
- 9. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 10. Transient strong reduction of PTEN expression by specific RNAi induces loss of adhesion of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genscript.com [genscript.com]
A Comparative Guide to the Cellular Effects of VO-Ohpic Trihydrate and Other Vanadates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of the potent PTEN inhibitor, VO-Ohpic trihydrate, with other commonly studied vanadate (B1173111) compounds, including sodium orthovanadate, vanadyl sulfate, and peroxovanadium compounds. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.
Executive Summary
Vanadium compounds have garnered significant interest for their diverse biological activities, primarily stemming from their ability to inhibit protein tyrosine phosphatases (PTPs). This inhibitory action modulates key signaling pathways, influencing a range of cellular processes from proliferation and apoptosis to insulin (B600854) signaling. This compound has emerged as a highly potent and selective inhibitor of the tumor suppressor PTEN, a critical negative regulator of the PI3K/Akt signaling pathway. This guide will delve into the comparative efficacy and cellular consequences of this compound versus other vanadates, highlighting differences in their molecular targets, signaling effects, and overall cellular outcomes.
Data Presentation: Quantitative Comparison of Vanadate Compounds
The following tables summarize the quantitative data on the inhibitory potency and cellular effects of this compound and other vanadates.
Table 1: Inhibitory Concentration (IC50) of Vanadates on Phosphatases
| Compound | Phosphatase Target | IC50 Value | Reference(s) |
| This compound | PTEN | 35 nM | [1][2] |
| PTEN | 46 ± 10 nM | [2][3] | |
| SopB | 588 nM | [1] | |
| Myotubularin (MTM) | 4.03 µM | [1] | |
| PTPβ | 57.5 µM | [1] | |
| SHP-1 | 975 nM | ||
| Sodium Orthovanadate | Protein Tyrosine Phosphatases (general) | ~10 µM (for (Na,K)-ATPase) | [4] |
| PTP1B | 204.1 ± 25.15 nM | [5] | |
| PTP1B, TCPTP, HePTP, SHP-1 | 0.21-0.37 µM (for an oxovanadium glutamate (B1630785) complex) | [6] | |
| bis(maltolato)oxovanadium(IV) (BMOV) | PTP1B | 0.86 ± 0.02 µM | [7] |
| Alkaline Phosphatase (ALP) | 32.1 ± 0.6 µM | [7] | |
| Peroxovanadium (bpV) compounds | |||
| bpV(ox) | Bovine heart PTP | 0.22 µM | |
| bpV(bipy) | Bovine heart PTP | 0.36 µM | [8] |
| bpV(phen) | Bovine heart PTP | 0.90 µM | [8] |
| bpV(pic) | Bovine heart PTP | 0.28 µM | [8] |
Table 2: Effects of Vanadates on Cell Viability (IC50)
| Compound | Cell Line | Treatment Duration | IC50 Value | Reference(s) |
| This compound | Hep3B (low PTEN) | 72 h | Dose-dependent decrease | [9] |
| PLC/PRF/5 (high PTEN) | 72 h | Dose-dependent decrease (less sensitive than Hep3B) | [9] | |
| SNU475 (PTEN-negative) | 72 h | Resistant | [9] | |
| Sodium Orthovanadate (SOV) | Cal27 (Oral Squamous Carcinoma) | 72 h | 25 µM | [10] |
| Cal27 (Oral Squamous Carcinoma) | 7 days | 10 µM | [10] | |
| SGC-7901 and MGC-803 (Gastric Cancer) | 48 h | Dose-dependent suppression | [11] | |
| Vanadyl Sulfate (VOSO4) | MCF-7 (Breast Cancer) | 24 h | 25 µg/ml | [12] |
| MCF-7 (Breast Cancer) | 48 h | 20 µg/ml | [12] | |
| Peroxovanadium (bpV) compounds | ||||
| bpV(phen) | Human Umbilical Vein Endothelial Cells (HUVECs) | 96 h | ~2 µM | [13] |
| bpV(pic) | Human Umbilical Vein Endothelial Cells (HUVECs) | 96 h | ~3.5 µM | [13] |
Signaling Pathways and Cellular Effects
This compound: A Potent PTEN Inhibitor
This compound is a highly specific small-molecule inhibitor of PTEN, a phosphatase that counteracts the PI3K signaling pathway by dephosphorylating PIP3.[1][2] By inhibiting PTEN, this compound leads to an accumulation of PIP3, which in turn activates downstream effectors, most notably the serine/threonine kinase Akt.[1] Activated Akt then modulates a variety of cellular processes.
Paradoxically, while activation of the PI3K/Akt pathway is often associated with cell survival and proliferation, studies in hepatocellular carcinoma (HCC) cells with low PTEN expression (Hep3B) show that this compound treatment leads to a dose-dependent decrease in cell viability and proliferation.[9] This is accompanied by the induction of cellular senescence and G2/M cell cycle arrest.[9] In contrast, PTEN-negative cells (SNU475) are resistant to the effects of this compound, highlighting its on-target activity.[9]
Other Vanadates: Broader Spectrum Phosphatase Inhibitors
Unlike the targeted action of this compound, other vanadates such as sodium orthovanadate and peroxovanadium compounds act as more general inhibitors of protein tyrosine phosphatases (PTPs).[8][10] This broader specificity results in the modulation of multiple signaling pathways.
-
Sodium Orthovanadate (SOV): SOV is a general PTP inhibitor that has been shown to induce a dose-dependent inhibition of cell growth and trigger apoptosis in oral squamous cell carcinoma cells (Cal27).[10] It can also induce G2/M cell cycle arrest and apoptosis in hepatocellular carcinoma cells.[14] SOV activates both the PI3K/Akt and MAPK signaling pathways.[15][16][17]
-
Vanadyl Sulfate (VOSO4): This compound also exhibits anti-proliferative and pro-apoptotic effects in cancer cell lines like MCF-7.[12] While it can influence signaling pathways, some studies suggest it may have inhibitory effects on certain cellular processes, such as the activation of adenylate cyclase, which is not observed with vanadate.[18]
-
Peroxovanadium (pV) Compounds: These are highly potent PTP inhibitors.[8] Their effects on cell proliferation can be cell-type dependent, with some studies showing inhibition of endothelial cell proliferation.[13] pV compounds are known to activate the MAPK signaling cascade, including ERK1/2, JNK1/2, and p38 kinase.[19]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies evaluating the effect of vanadates on cell viability.[9][20]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the vanadate compounds (this compound, sodium orthovanadate, etc.) in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (e.g., DMSO or water).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells following treatment with vanadates.[9][21]
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with various concentrations of the vanadate compounds for a specified period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 10-15 minutes, and then stain with 0.5% crystal violet solution for 20-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) either manually or using an automated colony counter.
Western Blotting for Phosphorylated Proteins
This protocol is used to detect changes in the phosphorylation status of key signaling proteins like Akt and MAPKs.[22][23]
-
Cell Lysis: Treat cells with vanadate compounds for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors (including activated sodium orthovanadate).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to normalize for loading differences.
Conclusion
This compound distinguishes itself from other vanadates through its high potency and selectivity for PTEN. This specificity offers a more targeted approach to modulating the PI3K/Akt pathway, which can be advantageous for studies focused on this specific signaling axis. In contrast, broader-spectrum vanadates like sodium orthovanadate and peroxovanadium compounds impact a wider range of PTPs, leading to more pleiotropic effects on cellular signaling and function. The choice between this compound and other vanadates will ultimately depend on the specific research question and the desired level of target selectivity. This guide provides the necessary data and protocols to make an informed decision for designing experiments in the fields of cancer biology, drug discovery, and metabolic research.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition protein tyrosine phosphatases by an oxovanadium glutamate complex, Na2[VO(Glu)2(CH3OH)](Glu = glutamate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of protein tyrosine phosphatase 1B and alkaline phosphatase by bis(maltolato)oxovanadium (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium Orthovanadate Inhibits Proliferation and Triggers Apoptosis in Oral Squamous Cell Carcinoma in vitro [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cytotoxic and Apoptotic Effects of Vanadyl Sulfate on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. data.epo.org [data.epo.org]
- 14. Sodium orthovanadate inhibits growth of human hepatocellular carcinoma cells in vitro and in an orthotopic model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vanadate activated Akt and promoted S phase entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vanadate is a potent activator of endothelial nitric-oxide synthase: evidence for the role of the serine/threonine kinase Akt and the 90-kDa heat shock protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of MAP kinase by insulin and vanadate in adipocytes from young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of vanadium compounds on the activation of adenylate cyclase from rat adrenal membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pervanadate induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. Biphasic effect of vanadium salts on in vitro tumor colony growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sodium Orthovanadate | Phosphatase Inhibitor [benchchem.com]
- 23. Activation of mitogen activated protein (MAP) kinases by vanadate is independent of insulin receptor autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling VO-Ohpic Trihydrate
Essential guidance for the safe handling, use, and disposal of VO-Ohpic trihydrate, a potent PTEN inhibitor, is critical for protecting researchers and ensuring laboratory safety. This document provides immediate, procedural, and logistical information, including detailed personal protective equipment (PPE) requirements, operational protocols, and waste disposal plans to support scientists in drug development and other research fields.
This compound is classified as an acute oral toxicant, and it can cause serious eye irritation, skin irritation, and respiratory tract irritation.[1] Adherence to the following safety protocols is imperative to mitigate these risks.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when working with this compound. The following table summarizes the required PPE, and the subsequent sections provide detailed specifications.
| Protection Type | Recommended Equipment | Standard Compliance |
| Eye and Face | Chemical safety goggles with side shields | OSHA 29 CFR 1910.133 or European Standard EN166[2][3] |
| Hand | Chemically resistant nitrile gloves | Inspect before use and change frequently[2][4] |
| Body | Impervious lab coat or chemical-resistant suit | Ensure full coverage[1] |
| Respiratory | NIOSH-approved air-purifying respirator with N100, R100, or P100 filters | For operations that may generate dust[1][3] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring a safe research environment. All handling of this compound should occur within a certified chemical fume hood or a glove box to control airborne particles.[2][4]
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
The storage area should be locked and accessible only to authorized personnel.[2]
Preparation and Handling:
-
Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Engineering Controls: All manipulations of this compound must be performed in a certified chemical fume hood or a glove box with an inert atmosphere.[2]
-
Avoiding Dust: Take extreme care to avoid the formation and inhalation of dust.[2]
-
Weighing: If weighing the solid compound, do so on a contained surface within the fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin, even if gloves were worn.[2][3] Contaminated clothing must be removed immediately and decontaminated before reuse.[2]
Accidental Release or Spill:
-
In the event of a spill, evacuate all non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear full PPE, including respiratory protection, before attempting to clean the spill.[2]
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated, sealed container for hazardous waste.[2][5]
-
Do not allow the substance to enter drains or waterways.[4]
Disposal Plan: Managing Vanadium Waste
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated labware, PPE, and spill cleanup materials, in a dedicated, clearly labeled, and sealed container.[3][5]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound."[5]
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.[5]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company.[5] Do not attempt to dispose of this compound down the drain or in regular trash.[5]
Occupational Exposure Limits for Vanadium Compounds
While specific occupational exposure limits for this compound have not been established, the limits for related vanadium compounds provide a crucial safety benchmark.
| Organization | Exposure Limit (as Vanadium) | Time-Weighted Average (TWA) |
| NIOSH REL | 0.05 mg/m³ | 15-minute Ceiling[1][6] |
| OSHA PEL | 0.5 mg/m³ (respirable V₂O₅) | Ceiling[1] |
| ACGIH TLV | 0.05 mg/m³ (inhalable fraction) | 8-hour TWA[7] |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Vanadium dust [cdc.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. IsoLab - Vanadium pentoxide [isolab.ess.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. ICSC 0596 - VANADIUM PENTOXIDE [chemicalsafety.ilo.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
